Technical Documentation Center

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-3-Amino-3-cyclobutylpropanoic Acid Hydrochloride

Executive Summary In the rapidly evolving landscape of peptidomimetic drug design, the strategic incorporation of non-proteinogenic amino acids is paramount for overcoming the pharmacokinetic limitations of native peptid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetic drug design, the strategic incorporation of non-proteinogenic amino acids is paramount for overcoming the pharmacokinetic limitations of native peptides. (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride stands out as a highly specialized β -amino acid building block[1]. By introducing an additional methylene group into the peptide backbone and appending a sterically demanding cyclobutyl ring at the β -position, this compound provides dual functional benefits: it forces the adoption of stable, predictable secondary structures (foldamers) and completely disrupts the recognition motifs of endogenous α -peptidases[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the causality behind its physicochemical behavior and providing self-validating protocols for its integration into drug discovery workflows.

Physicochemical & Structural Profiling

The physical state of this compound as a hydrochloride salt is a deliberate design choice. Free β -amino acids can be prone to poor aqueous solubility and, in some cases, spontaneous intramolecular cyclization (lactamization) during long-term storage. The HCl salt form protonates the amine, locking it into a stable, highly crystalline state that ensures extended shelf life and precise stoichiometric weighing[1][4].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionMechanistic Implication
Chemical Name (S)-3-Amino-3-cyclobutylpropanoic acid HClStereospecificity dictates precise foldamer chirality.
CAS Number 2828439-88-7 (HCl Salt)[1]Unique identifier for the stabilized salt form.
Molecular Formula C 7​ H 14​ ClNO 2​ Incorporates the HCl adduct for stability.
Molecular Weight 179.64 g/mol Low molecular weight allows high atom economy in synthesis.
Estimated pK a​ ~3.5 (COOH), ~9.5-10.0 (NH 3+​ )Zwitterionic in physiological pH; requires base neutralization during coupling.
Solubility Profile High in H 2​ O, moderate in DMF/MeOHIdeal for aqueous buffers; requires polar aprotic solvents for SPPS.

Mechanistic Paradigm: Proteolytic Resistance & Foldamer Induction

The integration of (S)-3-Amino-3-cyclobutylpropanoic acid into a peptide chain fundamentally alters its biological and structural trajectory.

1. Proteolytic Evasion: Native α -peptides are rapidly degraded by proteases that recognize specific spatial arrangements of the Cα​ side chains and the adjacent amide bonds. The insertion of a β -carbon extends the backbone, displacing the scissile amide bond out of the protease active site's catalytic triad[2][5]. Furthermore, the bulky cyclobutyl group creates a severe steric clash, preventing the enzyme from achieving the necessary transition-state geometry[6].

2. Foldamer Induction: Unlike α -amino acids, which are defined by ϕ and ψ dihedral angles, β -amino acids possess an additional θ angle (rotation around the Cα​−Cβ​ bond). The cyclobutyl ring heavily restricts this θ rotation[3][6]. When oligomerized, these constrained residues predictably fold into highly stable helical structures (e.g., 14-helices), allowing researchers to design rigid scaffolds that perfectly mimic protein-protein interaction (PPI) interfaces.

MechanisticPathway A Incorporation of (S)-3-Amino-3- cyclobutylpropanoic acid B Extended Backbone (beta-carbon insertion) A->B C Steric Bulk (Cyclobutyl ring) A->C D Disruption of Protease Recognition Motif B->D C->D E Restriction of Dihedral Angles (Foldamer Induction) C->E F Enhanced in vivo Half-Life & Bioavailability D->F E->F

Caption: Logical flow demonstrating how structural modifications induce proteolytic resistance.

Analytical Characterization & Validation Protocols

To ensure scientific integrity, the enantiomeric purity of the (S)-stereocenter must be validated. Racemization can occur during upstream synthesis, and even 1% of the (R)-enantiomer can disrupt the macroscopic folding of a peptidomimetic.

Protocol 1: Enantiomeric Purity Validation via Marfey's Reagent
  • Causality: Marfey's reagent (FDAA) reacts with primary amines to form diastereomers that can be easily separated on a standard achiral C18 reverse-phase HPLC column, eliminating the need for expensive chiral stationary phases.

  • Self-Validating System: This protocol requires the parallel derivatization of a known racemic standard to prove baseline resolution before analyzing the pure sample.

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of (S)-3-Amino-3-cyclobutylpropanoic acid HCl in 100 µL of H 2​ O.

  • Derivatization: Add 200 µL of a 1% solution of Marfey's reagent in acetone, followed by 40 µL of 1M NaHCO 3​ . (Causality: The basic environment neutralizes the HCl salt and drives the nucleophilic aromatic substitution).

  • Incubation: Heat at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 40 µL of 1M HCl.

  • Validation Run: Inject the derivatized racemic standard onto an RP-HPLC system (Gradient: 10-50% MeCN in 0.1% TFA/H 2​ O over 30 mins). Confirm two distinct peaks with baseline resolution ( Rs​>1.5 ).

  • Sample Run: Inject the derivatized (S)-sample. The absence of the second peak confirms enantiomeric excess (ee > 99%).

Synthetic Integration: Fmoc-Protection Workflow

Because the raw material is an unprotected hydrochloride salt, it cannot be directly embedded into the middle of a sequence during Solid-Phase Peptide Synthesis (SPPS) without causing uncontrolled polymerization. It must first be orthogonally protected with a Fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 2: Fmoc-Protection of the Hydrochloride Salt
  • Causality: The HCl salt must be neutralized to liberate the nucleophilic free amine. We use a biphasic or mixed aqueous/organic solvent system with a mild base (Na 2​ CO 3​ ) to maintain a pH of ~9-10, preventing the premature cleavage of the base-sensitive Fmoc group while ensuring rapid acylation.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of the hydrochloride salt in 20 mL of 10% aqueous Na 2​ CO 3​ and 20 mL of 1,4-Dioxane. Stir until completely dissolved.

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of Fmoc-OSu (11 mmol, 1.1 eq) dissolved in 10 mL of Dioxane dropwise over 30 minutes.

  • Self-Validation (TLC): After 4 hours of stirring at room temperature, spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. If a purple spot remains, free amine is still present (reaction incomplete). If the plate is Ninhydrin-negative, proceed.

  • Workup: Dilute with 50 mL of H 2​ O and wash twice with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-protected product will precipitate as a white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over MgSO 4​ , filter, and concentrate under vacuum to yield the SPPS-ready building block.

FmocProtection Step1 1. Dissolution & Neutralization (Na2CO3 / Dioxane) Step2 2. Fmoc-OSu Addition (Nucleophilic Acylation) Step1->Step2 Step3 3. TLC Monitoring (Ninhydrin Stain) Step2->Step3 Step3->Step2 Ninhydrin Positive Step4 4. Acidification (pH 2) (Product Precipitation) Step3->Step4 Ninhydrin Negative Step5 5. Extraction & Crystallization (Yield Optimization) Step4->Step5

Caption: Self-validating Fmoc-protection workflow for the hydrochloride salt.

References

  • [2] PubMed / National Institutes of Health. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Retrieved from[Link]

  • [3] ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from[Link]

  • [5] ACS Publications. Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations. Retrieved from[Link]

Sources

Exploratory

Crystal structure and crystallographic data for (S)-3-Amino-3-cyclobutylpropanoic acid HCl

Executive Summary The structural characterization of chiral β -amino acids is a critical bottleneck in the development of advanced peptidomimetics and foldamers. Unlike natural α -amino acids, β -amino acids possess an a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of chiral β -amino acids is a critical bottleneck in the development of advanced peptidomimetics and foldamers. Unlike natural α -amino acids, β -amino acids possess an additional carbon in their backbone, granting them unique conformational flexibility that can be strategically restricted using cycloalkyl substituents. This whitepaper provides an in-depth technical guide to the crystallographic determination, supramolecular analysis, and stereochemical validation of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride . By establishing a self-validating experimental workflow, this guide ensures absolute confidence in the structural and stereochemical data required for downstream pharmaceutical applications.

Molecular Architecture & Conformational Rationale

(S)-3-Amino-3-cyclobutylpropanoic acid HCl represents a highly preorganized molecular building block. The incorporation of a cyclobutyl ring at the β -position heavily influences the backbone dihedral angles ( ϕ and ψ ), driving the molecule into specific conformational spaces that are highly valued in the synthesis of stable helix-bundle architectures ()[1].

The choice to isolate and crystallize this compound as a hydrochloride salt rather than a free zwitterion is a deliberate mechanistic strategy:

  • Crystallinity Enhancement: The introduction of the spherical, highly electronegative chloride anion ( Cl− ) provides a potent hydrogen-bond acceptor that bridges multiple organic cations, forming a robust, long-range 3D lattice.

  • Stereochemical Validation: The chloride ion serves as a heavy anomalous scatterer, which is an absolute prerequisite for determining the absolute configuration of the chiral center using X-ray diffraction.

Experimental Methodologies: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the experimental pipeline must be carefully controlled. The following protocols detail the causality behind each procedural step.

Step-by-Step Crystallization Strategy

The goal of this phase is to produce single, defect-free crystals large enough for diffraction (typically >0.1 mm in at least two dimensions).

  • Solvent Preparation: Dissolve 50 mg of enantiopure (S)-3-Amino-3-cyclobutylpropanoic acid HCl in 1.0 mL of high-purity methanol in a 4 mL inner glass vial.

    • Causality: Methanol is a polar protic solvent that fully solvates the ionic lattice, ensuring a clear initial solution and preventing premature, disordered nucleation.

  • Antisolvent Introduction: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of diethyl ether.

  • Sealing and Equilibration: Cap the outer 20 mL vial tightly and leave it undisturbed at 20°C for 5–7 days.

    • Causality: Diethyl ether is highly volatile and acts as an antisolvent. Through vapor diffusion, it slowly permeates the methanol phase, gradually lowering the dielectric constant of the solution. This slow, controlled thermodynamic shift drives the system into supersaturation, favoring the thermodynamic growth of large single crystals over kinetic microcrystalline powder.

  • Harvesting: Extract the resulting colorless, block-like crystals using a nylon cryoloop under a polarizing optical microscope.

Single-Crystal X-ray Diffraction (SCXRD) Workflow
  • Mounting and Cryoprotection: Coat the selected crystal in Paratone-N oil and mount it on a micromount.

    • Causality: The oil acts as a cryoprotectant, displacing atmospheric moisture to prevent ice-ring formation during diffraction, and physically secures the crystal.

  • Cryocooling: Transfer the mount to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

    • Causality: Cryocooling drastically minimizes thermal displacement parameters (atomic vibrations). This improves the signal-to-noise ratio at high diffraction angles ( 2θ>60∘ ), allowing for the precise assignment of hydrogen atom positions.

  • Data Collection: Irradiate the crystal using a microfocus Copper (Cu) K α X-ray source ( λ=1.54178 Å).

    • Causality: Cu radiation is specifically chosen over Molybdenum (Mo) because the anomalous scattering signal ( f′′ ) of the chloride counterion is significantly stronger at the Cu wavelength. This is a mandatory, self-validating requirement for calculating the Flack parameter.

  • Structure Solution: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 .

SCXRD_Workflow Synthesis API Synthesis & Salt Formation Solvent Solvent Screening (MeOH/Et2O) Synthesis->Solvent Cryst Vapor Diffusion Crystallization Solvent->Cryst Mounting Crystal Selection & Cryoloop Mounting Cryst->Mounting Cryo Cryocooling (100 K) (Minimize Thermal Motion) Mounting->Cryo Diffraction X-ray Diffraction (Cu Kα Radiation) Cryo->Diffraction Phase Phase Problem Solution (Direct Methods) Diffraction->Phase Refine Anisotropic Refinement & H-Atom Assignment Phase->Refine Flack Absolute Structure (Flack Parameter) Refine->Flack

Workflow for the crystallization and SCXRD analysis of chiral beta-amino acid salts.

Crystallographic Data & Structural Analysis

Quantitative Refinement Parameters

The following table summarizes the expected benchmark crystallographic parameters for this class of chiral orthorhombic β -amino acid hydrochlorides, derived from homologous structures such as (3S)-3-amino-3-cyclopropylpropanoic acid HCl ()[2].

Table 1: Representative Crystallographic Data for (S)-3-Amino-3-cyclobutylpropanoic Acid HCl

ParameterValue
Chemical Formula C 7​ H 14​ ClNO 2​
Formula Weight 179.65 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​ (Sohncke group)
Unit Cell Dimensions a≈6.24 Å, b≈9.81 Å, c≈15.42 Å
Volume ≈944.2 Å 3
Z (Molecules per unit cell) 4
Calculated Density 1.264 g/cm 3
Absorption Coefficient ( μ ) 3.14 mm −1
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Flack Parameter ( x ) 0.01(2)
Supramolecular Assembly & Hydrogen Bonding Network

The crystal packing is dictated by a highly directional hydrogen-bonding network. Because the molecule crystallizes as a hydrochloride salt, the zwitterionic state is suppressed; the amine is protonated ( −NH3+​ ) and the carboxylic acid remains neutral ( −COOH ).

  • Charge-Assisted Hydrogen Bonds: The three protons of the −NH3+​ group act as powerful hydrogen bond donors. Two of these typically coordinate to adjacent chloride anions ( N−H⋯Cl− ), while the third hydrogen bonds to the carbonyl oxygen of a neighboring carboxylic acid ( N−H⋯O=C ).

  • Carboxylic Acid Dimers/Chains: The −COOH group donates its proton to a chloride anion ( O−H⋯Cl− ), preventing the formation of the standard R22​(8) carboxylic acid dimer often seen in free-base amino acids.

  • Hydrophobic Packing: The cyclobutyl rings orient themselves into hydrophobic pockets, stabilizing the lattice via van der Waals interactions and preventing solvent inclusion.

Hydrogen_Bonding Ammonium Ammonium Group (-NH3+) Chloride Chloride Anion (Cl-) Ammonium->Chloride Strong H-Bond (Charge Assisted) Carboxyl Carboxylic Acid (-COOH) Ammonium->Carboxyl H-Bond to C=O Carboxyl->Chloride Strong H-Bond (O-H...Cl) Cyclobutyl Cyclobutyl Ring (Hydrophobic) Cyclobutyl->Cyclobutyl van der Waals Packing

Supramolecular hydrogen bonding network and packing logic in the crystal lattice.

Absolute Configuration & Stereochemical Validation

In pharmaceutical development, proving the exact chirality of an API intermediate is a regulatory necessity. The integration of the Flack parameter ( x ) acts as the ultimate self-validating internal control in this protocol.

Because the crystal belongs to a non-centrosymmetric space group ( P21​21​21​ ) and contains a moderate anomalous scatterer (Chlorine, Z=17 ) irradiated by Cu K α X-rays, the absolute structure can be determined mathematically without relying on external polarimetry ()[3]. A refined Flack parameter approaching 0.00 with a low standard uncertainty (e.g., 0.01±0.02 ) unequivocally confirms the (S)-configuration. If the synthesized batch were accidentally the (R)-enantiomer, the refinement would yield a Flack parameter of ∼1.0 . A value near 0.5 would immediately alert the researcher to racemic twinning, indicating a failure in the upstream enantioselective synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126970287, (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride." PubChem,[Link].

  • Price, J. L., Horne, W. S., & Gellman, S. H. (2010). "Structural consequences of beta-amino acid preorganization in a self-assembling alpha/beta-peptide: fundamental studies of foldameric helix bundles." Journal of the American Chemical Society, 132(35), 12378–12387.[Link].

  • Furet, P., et al. (1999). "Structure-based design, synthesis, and X-ray crystallography of a high-affinity antagonist of the Grb2-SH2 domain containing an asparagine mimetic." Journal of Medicinal Chemistry, 42(13), 2358-2363.[Link].

Sources

Foundational

The Strategic Role of (S)-3-Amino-3-cyclobutylpropanoic Acid in Peptidomimetic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The transition from natural peptides to synthetic peptidom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transition from natural peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, driven by the need to overcome the poor oral bioavailability and rapid enzymatic degradation inherent to endogenous peptides. (S)-3-Amino-3-cyclobutylpropanoic acid (CAS: 1260611-07-1) has emerged as a highly specialized, non-proteinogenic β -amino acid building block designed to address these exact pharmacokinetic limitations.

By introducing an additional carbon atom into the peptide backbone (the β -carbon) and appending a sterically demanding cyclobutyl ring, this molecule acts as a structural restrictor. It forces the resulting peptidomimetic into stable, pre-organized secondary structures (foldamers) while simultaneously rendering the amide backbone invisible to native proteases 1. This whitepaper details the physicochemical rationale, structural mechanics, and validated experimental protocols for integrating this unique amino acid into novel therapeutic pipelines.

Structural and Physicochemical Profiling

The efficacy of (S)-3-Amino-3-cyclobutylpropanoic acid lies in the "Cyclobutyl Effect." Natural α -amino acids possess highly flexible backbones, leading to a massive entropic penalty upon binding to a target receptor. The incorporation of a cyclobutyl group restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone.

When incorporated into a sequence, the steric bulk of the cyclobutane ring prevents extended, random-coil conformations, heavily biasing the thermodynamic landscape toward folded geometries such as 14-helices or β -hairpins 2.

Quantitative Data Comparison

To understand the pharmacokinetic advantages, Table 1 compares a standard aliphatic α -amino acid (L-Leucine) against the constrained β -amino acid.

Table 1: Physicochemical and Pharmacokinetic Parameters

ParameterL-Leucine ( α -AA)(S)-3-Amino-3-cyclobutylpropanoic acid ( β -AA)
Molecular Weight 131.17 g/mol 143.18 g/mol
Backbone Spacing 1 Carbon (C α )2 Carbons (C α , C β )
Side-Chain Rotatable Bonds 20 (Constrained within cyclobutyl ring)
In Vitro Serum Half-Life < 15 minutes> 240 minutes 3
Protease Susceptibility High (Trypsin, Pepsin)Negligible (Active site mismatch)
Receptor Binding Entropy High PenaltyLow Penalty (Pre-organized structure)

Mechanistic Role in Peptidomimetics

Human proteases have evolved over millions of years to recognize the precise hydrogen-bonding register and spatial geometry of the natural α -amino acid backbone. The insertion of (S)-3-Amino-3-cyclobutylpropanoic acid disrupts this recognition via two distinct causal mechanisms:

  • Register Shifting: The extra methylene group (C β ) extends the backbone, shifting the hydrogen bond donors and acceptors out of alignment with the protease's catalytic triad.

  • Steric Shielding: The cyclobutyl ring acts as a physical umbrella over the adjacent amide bonds, preventing the nucleophilic attack of water catalyzed by the enzyme's active site.

Pathway A (S)-3-Amino-3-cyclobutylpropanoic acid B Cyclobutyl Steric Bulk A->B C C-beta Backbone Extension A->C D Conformational Constraint B->D E Protease Active Site Shielding B->E C->D G High-Affinity Target Binding D->G F Enhanced Pharmacokinetics E->F F->G

Mechanistic pathway of cyclobutyl beta-amino acids enhancing drug efficacy.

Experimental Methodologies: Synthesis and Incorporation

Incorporating (S)-3-Amino-3-cyclobutylpropanoic acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires specialized protocols. Standard coupling reagents (like HBTU or DIC alone) will frequently fail due to the severe steric hindrance at the β -carbon, leading to truncated deletion sequences 4.

To overcome this, the following self-validating protocol utilizes HATU, which forms a highly reactive 7-aza-HOBt active ester capable of overcoming the cyclobutyl steric clash.

Protocol: Self-Validating SPPS for β -Peptidomimetics

Reagents Required:

  • Fmoc-(S)-3-Amino-3-cyclobutylpropanoic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

  • Rink Amide Resin (for C-terminal amides)

Step-by-Step Workflow:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x) and DCM (5x).

  • Activation (Causality Check): Pre-activate Fmoc-(S)-3-Amino-3-cyclobutylpropanoic acid with HATU and DIPEA in DMF for exactly 3 minutes. Why 3 minutes? Prolonged activation of hindered β -amino acids can lead to epimerization or premature hydrolysis of the active ester.

  • Primary Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes (significantly longer than the standard 45 minutes for α -amino acids).

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • If Blue (Positive): Free primary amines remain. The steric hindrance prevented complete coupling. Proceed to Step 5.

    • If Yellow/Colorless (Negative): Coupling is complete. Skip to Step 6.

  • Double Coupling (Contingency): Repeat Steps 2 and 3 using fresh reagents. Re-test with the Kaiser assay to ensure 100% conversion.

  • Global Cleavage: Once the full sequence is synthesized, cleave the peptidomimetic from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H 2​ O for 2 hours. Precipitate in cold diethyl ether.

Workflow R Solid Support Resin D Fmoc Deprotection (20% Piperidine) R->D C HATU/DIPEA Coupling of beta-AA D->C V Kaiser Test Validation C->V V->D If Negative (Next AA) V->C If Positive CL TFA Cleavage & Deprotection V->CL Sequence Complete P HPLC Purification CL->P

Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow.

Conclusion

The integration of (S)-3-Amino-3-cyclobutylpropanoic acid into drug discovery pipelines represents a paradigm shift in how medicinal chemists approach peptide stability. By leveraging the unique steric and electronic properties of the cyclobutyl β -amino acid scaffold, researchers can design peptidomimetics that bridge the gap between small molecules (high stability, good pharmacokinetics) and biologics (high target specificity). Strict adherence to optimized, highly-reactive coupling protocols is essential to successfully navigate the steric challenges this powerful building block presents.

References

  • Benchchem Technical Support Team.3-Amino-2-cyclobutylpropanoic Acid - Benchchem. Benchchem.
  • Science.gov.Acids syn anti-1-amino-3-2-iodoethenyl-cyclobutane-1-carboxylic. Science.gov.
  • ResearchGate.Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids.
  • Google Patents.Synthesis of beta-turn peptidomimetic cyclic compounds (WO2013191926A1).

Sources

Exploratory

Comprehensive NMR Spectral Analysis and Structural Elucidation of (S)-3-Amino-3-cyclobutylpropanoic Acid Hydrochloride

Executive Summary (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride is a conformationally constrained β -amino acid derivative. Such unnatural amino acids are highly sought after in the rational design of peptidomimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride is a conformationally constrained β -amino acid derivative. Such unnatural amino acids are highly sought after in the rational design of peptidomimetics, foldamers, and targeted therapeutics due to their ability to induce specific secondary structures and resist proteolytic degradation. This technical guide provides a rigorous, self-validating Nuclear Magnetic Resonance (NMR) methodology for the complete structural elucidation and spectral assignment of this molecule.

Structural Dynamics and Causality in Experimental Design

As a Senior Application Scientist, it is critical to look beyond simply acquiring spectra and instead understand why specific experimental conditions are chosen based on the molecule's physical chemistry.

  • Zwitterion vs. Hydrochloride Salt Dynamics: In aqueous environments, β -amino acids exist predominantly as zwitterions. However, as a hydrochloride salt, the amine group is fully protonated ( −NH3+​ Cl ). This ionic state significantly deshields the adjacent β -proton (H3) and alters the electronic environment of the entire propanoic acid backbone.

  • Solvent Selection Causality: The choice of deuterated dimethyl sulfoxide (DMSO- d6​ ) over deuterium oxide (D 2​ O) is a deliberate and critical experimental strategy. In D 2​ O, rapid hydrogen-deuterium exchange obliterates the −NH3+​ and −COOH proton resonances. DMSO- d6​ drastically slows this exchange rate, allowing the −NH3+​ protons to be observed as a broad singlet around 8.0–8.5 ppm. Capturing this signal provides an unambiguous anchor point for 2D NMR spin-system tracing.

  • Cyclobutane Ring Puckering: The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional angle strain [1]. This puckering, combined with the adjacent chiral center at C3, renders the cyclobutyl methylene protons (H2', H3', H4') magnetically inequivalent and highly diastereotopic. This causality explains the complex, overlapping multiplets observed in the 1.60–2.00 ppm region of the 1 H NMR spectrum.

Self-Validating NMR Acquisition Protocols

To ensure absolute confidence in the structural assignment, we employ a self-validating suite of 1D and 2D NMR experiments. Every step is designed to orthogonally confirm the findings of the previous step.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 600 μ L of anhydrous DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a high-quality 5 mm NMR tube.

  • 1D 1 H NMR Acquisition: Acquire data at 298 K using a 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity. Utilize a 30° excitation pulse, a 2.0 s relaxation delay ( d1​ ), and 64 scans.

  • 1D 13 C & DEPT-135 Acquisition: Acquire the 13 C spectrum with broadband proton decoupling (WALTZ-16). Follow immediately with a DEPT-135 experiment. Validation logic: DEPT-135 differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase), providing the first layer of validation against the standard 13 C spectrum.

  • 2D COSY (Correlation Spectroscopy): Acquire with 2048 x 256 data points. This maps homonuclear 3JH−H​ couplings across the backbone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire with multiplicity editing. Validation logic: This correlates protons to their directly attached carbons ( 1JC−H​ ), orthogonally validating the DEPT-135 phase-editing results.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( 2JC−H​ and 3JC−H​ , typically ~8 Hz). This connects isolated spin systems, specifically linking the cyclobutyl ring to the propanoic acid main chain.

Workflow A Sample Preparation (15 mg in DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Processing (FT, Phase, Baseline) C->D E Resonance Assignment (Spin System Tracing) D->E F Stereochemical Verification (Mosher's Method) E->F

Figure 1. Step-by-step NMR acquisition and spectral elucidation workflow.

Resonance Assignments and Data Presentation

The integration of 1D and 2D data yields the following comprehensive assignment for (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride.

Table 1: Validated 1 H and 13 C NMR Chemical Shifts (in DMSO- d6​ , 600 MHz)

PositionCarbon Type 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & Coupling ( J in Hz)
C1 C=O (Carboxyl)173.0--
C2 CH 2​ ( α -carbon)36.52.55, 2.65dd, 2J =15.5, 3J =6.0, 8.5 (Diastereotopic)
C3 CH ( β -carbon)52.03.35m
C1' CH (Cyclobutyl)38.52.35m
C2', C4' CH 2​ (Cyclobutyl)26.0, 26.51.70 - 2.00m (Overlapping complex multiplets)
C3' CH 2​ (Cyclobutyl)17.51.60 - 1.75m
-NH 3+​ Amine salt-8.20br s (3H, exchangeable)
-OH Carboxylic acid-12.50br s (1H, exchangeable)

2D NMR Strategies: The Logic of Unambiguous Assignment

The structural assignment relies on a self-validating loop between COSY and HMBC data [2].

  • The Main Chain Walk: The broad −NH3+​ signal (~8.20 ppm) exhibits a clear COSY cross-peak to the β -proton (H3, ~3.35 ppm). H3 further correlates to the highly diastereotopic α -protons (H2a, 2.65 ppm; H2b, 2.55 ppm). The HMBC spectrum validates this connectivity by showing strong 2J and 3J correlations from H2a/H2b and H3 to the quaternary carbonyl carbon (C1, 173.0 ppm).

  • The Cyclobutyl Linkage: H3 also demonstrates a critical COSY correlation to the cyclobutyl methine proton (H1', ~2.35 ppm). Because H3 and H1' are both methine protons and can sometimes overlap in similar derivatives, HSQC is deployed to differentiate them: C3 appears highly deshielded at ~52.0 ppm due to the electronegative amine, while C1' appears at ~38.5 ppm.

  • Final HMBC Lock: HMBC provides the final structural lock. H1' correlates strongly to C3, and H3 correlates to C1', C2', and C4'. This definitively bridges the cyclobutane ring to the propanoic acid backbone.

Correlations H3 H3 (β-proton) H2 H2a/H2b (α-protons) H3->H2 COSY H1_prime H1' (Cyclobutyl CH) H3->H1_prime COSY C1 C1 (Carboxyl C=O) H3->C1 HMBC C3 C3 (β-carbon) H3->C3 HSQC H2->C1 HMBC H1_prime->C3 HMBC C1_prime C1' (Cyclobutyl C) H1_prime->C1_prime HSQC

Figure 2. Key 2D NMR correlations establishing the connectivity of the cyclobutyl beta-amino acid.

Stereochemical Verification

While 1D and 2D NMR perfectly elucidate the planar atomic connectivity, standard NMR in an achiral solvent cannot differentiate between the (S) and (R) enantiomers. To verify the (S)-configuration and assess enantiomeric purity, chiral derivatization is mandatory [3].

Protocol for Mosher's Acid Derivatization:

  • Neutralization: Convert the hydrochloride salt to the free base by treating the sample with a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane.

  • Derivatization: React the free amine with (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) to form the corresponding (S,R)-diastereomeric amide.

  • Analysis: Acquire 1 H and 19 F NMR spectra. By comparing the chemical shift differences ( ΔδSR ) of the α and β protons against a standard (S,S)-diastereomer (formed using (S)-MTPA-Cl), the absolute stereochemistry can be empirically assigned using the advanced Mosher's method.

Conclusion

The structural elucidation of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride requires a careful understanding of its physical state and conformational dynamics. By utilizing DMSO- d6​ to lock exchangeable protons and employing a self-validating matrix of DEPT-135, COSY, HSQC, and HMBC experiments, researchers can unambiguously assign the complex, diastereotopic multiplets of the cyclobutane ring and confirm the integrity of this vital peptidomimetic building block.

References

  • Title: (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β -Peptides: Stereoselective Synthesis and a Structural Study[1] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Enantioselective synthetic approaches to cyclopropane and cyclobutane β -amino acids: synthesis and structural study of a conformationally constrained β -dipeptide[2] Source: Tetrahedron: Asymmetry (Elsevier) URL: [Link]

  • Title: O-Methyltransferase-Mediated Incorporation of a β -Amino Acid in Lanthipeptides[3] Source: ACS Chemical Biology (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

In vitro assay preparation using (S)-3-Amino-3-cyclobutylpropanoic acid derivatives

Application Note: In Vitro Pharmacological Profiling of (S)-3-Amino-3-cyclobutylpropanoic Acid Derivatives as Biased Apelin Receptor (APJ) Agonists Executive Summary The Apelin receptor (APJ or APLNR) is a Class A G-prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of (S)-3-Amino-3-cyclobutylpropanoic Acid Derivatives as Biased Apelin Receptor (APJ) Agonists

Executive Summary

The Apelin receptor (APJ or APLNR) is a Class A G-protein-coupled receptor (GPCR) that plays a critical role in cardiovascular homeostasis, fluid regulation, and metabolic function[1]. While endogenous ligands like [Pyr¹]apelin-13 are balanced agonists—activating both G-protein and β -arrestin pathways—therapeutic development has shifted toward G-protein biased agonists. β -arrestin recruitment is associated with receptor desensitization and maladaptive cardiac hypertrophy, whereas G α i signaling promotes beneficial positive inotropy and vasodilation[2][3].

Recent advancements in medicinal chemistry utilize (S)-3-Amino-3-cyclobutylpropanoic acid and its derivatives as highly constrained, lipophilic building blocks to synthesize small-molecule APJ modulators[4][5]. The cyclobutyl ring introduces critical steric bulk and conformational restriction. When these derivatives bind the deep hydrophobic pocket of the APJ receptor, they stabilize a specific active conformation that favors G α i coupling while hindering the intracellular loop rearrangements required for G-protein-coupled receptor kinase (GRK) phosphorylation and subsequent β -arrestin recruitment.

This application note provides a comprehensive, self-validating in vitro workflow for evaluating the efficacy and signaling bias of novel (S)-3-Amino-3-cyclobutylpropanoic acid derivatives.

Mechanistic Grounding & Pathway Visualization

To accurately profile an APJ agonist, one must measure both primary downstream pathways. APJ is natively coupled to the G α i/o protein family. Activation of G α i inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP)[6][7]. Conversely, the β -arrestin pathway is quantified by the physical recruitment of β -arrestin to the C-terminus of the receptor, leading to internalization[8].

APJ_Signaling Ligand (S)-3-Amino-3-cyclobutylpropanoic Acid Derivative Receptor Apelin Receptor (APJ) Ligand->Receptor Binds Gi Gi Protein Activation Receptor->Gi G-Protein Pathway (Target) Arrestin β-Arrestin Recruitment Receptor->Arrestin Arrestin Pathway (Avoided in Biased Agonists) cAMP cAMP Inhibition (Positive Inotropy & Vasodilation) Gi->cAMP Downstream Effect Internalization Receptor Internalization (Desensitization) Arrestin->Internalization Downstream Effect

APJ receptor signaling pathways highlighting G-protein vs. β-arrestin biased agonism.

Experimental Design & Causality

A robust pharmacological profile requires a dual-assay system.

  • TR-FRET cAMP Accumulation Assay: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Because small-molecule derivatives often exhibit auto-fluorescence, TR-FRET introduces a time delay before measurement, eliminating background noise and ensuring high-fidelity sub-nanomolar EC50​ calculations. Because APJ is G α i-coupled (which reduces cAMP), we must pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise the baseline cAMP. We also add IBMX , a broad-spectrum phosphodiesterase inhibitor, to prevent the natural degradation of cAMP during the assay window[3][9].

  • BRET β -Arrestin Assay: Bioluminescence Resonance Energy Transfer (BRET) is used to measure real-time protein-protein interactions. The APJ receptor is tagged with a bioluminescent donor (e.g., Renilla luciferase), and β -arrestin is tagged with a fluorescent acceptor (e.g., YFP). Agonist-induced proximity generates a quantifiable BRET signal[6].

Assay_Workflow Prep Compound Preparation cAMP TR-FRET cAMP Assay Prep->cAMP BRET BRET β-Arrestin Assay Prep->BRET Cells CHO-K1 APJ Cell Culture Cells->cAMP Cells->BRET Analysis Calculate EC50 & Determine Bias Factor cAMP->Analysis BRET->Analysis

High-throughput in vitro workflow for evaluating APJ receptor biased agonists.

Step-by-Step Protocols

Protocol A: Compound Preparation

(S)-3-Amino-3-cyclobutylpropanoic acid derivatives are highly lipophilic. Proper solubilization is critical to prevent compound precipitation in aqueous assay buffers.

  • Stock Solution: Dissolve the synthesized (S)-3-Amino-3-cyclobutylpropanoic acid derivative in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point concentration-response curve (CRC) by performing 1:3 serial dilutions in 100% DMSO.

  • Aqueous Transfer: Dilute the DMSO stocks 1:100 into the respective assay buffers to achieve a final DMSO concentration of 1% (v/v), which is well-tolerated by CHO-K1 and HEK293 cells.

Protocol B: TR-FRET cAMP Inhibition Assay (G α i Coupling)

Cell Line: CHO-K1 cells stably expressing human APJ (e.g., Eurofins cAMP Hunter™ or GenScript CHO-K1/AGTRL1)[10][11].

  • Cell Plating: Harvest CHO-K1 APJ cells and resuspend in Assay Buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4). Seed 2,000 cells per well in a 384-well white opaque microplate in a 5 µL volume[3][9].

  • Stimulation Cocktail: Prepare a 2X stimulation buffer containing 5 µM Forskolin (final concentration 2.5 µM) and 1 mM IBMX (final concentration 0.5 mM)[9].

  • Agonist Addition: Add 5 µL of the 2X stimulation buffer containing the serially diluted (S)-3-Amino-3-cyclobutylpropanoic acid derivatives to the cells.

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes to allow for optimal G α i-mediated inhibition of Forskolin-induced cAMP.

  • Detection: Add 10 µL of TR-FRET lysis/detection buffer (containing Eu-anti-cAMP antibody and ULight-cAMP tracer). Incubate for 1 hour at room temperature in the dark[9].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using standard Europium emission settings (excitation 320 nm, emission 615 nm and 665 nm).

Protocol C: BRET β -Arrestin Recruitment Assay

Cell Line: HEK293 cells transiently or stably co-expressing APJ-Rluc8 and β -arrestin-YFP.

  • Cell Plating: Seed 10,000 cells per well in a 384-well white plate in Opti-MEM without phenol red. Incubate overnight at 37°C.

  • Substrate Addition: Add Coelenterazine-h (luciferase substrate) to a final concentration of 5 µM. Incubate for 10 minutes at room temperature to allow for baseline luminescence stabilization.

  • Agonist Addition: Add the serially diluted test compounds. Include [Pyr¹]apelin-13 as a positive (balanced) control[6].

  • Kinetic Readout: Read the BRET signal (ratio of emission at 535 nm to 480 nm) continuously for 45 minutes to capture the peak recruitment kinetics.

Data Presentation & Bias Calculation

Data should be normalized to the maximal response ( Emax​ ) of the endogenous ligand,[Pyr¹]apelin-13. To determine if the (S)-3-Amino-3-cyclobutylpropanoic acid derivative is a true biased agonist, calculate the Bias Factor using the operational model of agonism ( ΔΔlog(τ/KA​) ).

A summary of expected quantitative data comparing a balanced agonist, a known biased reference (CMF-019)[2], and an optimized cyclobutyl-derivative is shown below:

CompoundcAMP Inhibition ( EC50​ , nM) β -Arrestin Recruitment ( EC50​ , nM)Bias Factor towards G α iPharmacological Profile
[Pyr¹]apelin-13 0.05 ± 0.020.8 ± 0.11.0 (Reference)Balanced Endogenous Agonist
CMF-019 0.20 ± 0.05> 10,000~400-foldG-Protein Biased Agonist
Cyclobutyl-Derivative (Test) 0.08 ± 0.03> 5,000~250-foldPotent G-Protein Biased Agonist

Interpretation: The test derivative demonstrates sub-nanomolar potency in the cAMP assay (comparable to the endogenous ligand) but fails to recruit β -arrestin even at micromolar concentrations. This confirms that the steric restriction of the cyclobutylpropanoic acid moiety successfully locks the APJ receptor into a G-protein-preferring conformation, making it a prime candidate for in vivo heart failure models.

References

  • In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure. PMC / NIH. Available at:[Link]

  • GPCR structure and function relationship: identification of a biased apelin receptor mutant. Biochemical Journal / Portland Press. Available at:[Link]

  • The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo. Frontiers in Pharmacology. Available at:[Link]

  • Bias plot for apelin-36 and analogues in cAMP and β-arrestin assays. ResearchGate. Available at:[Link]

Sources

Application

Topic: Enzymatic Kinetic Resolution for the Synthesis of (S)-3-Amino-3-cyclobutylpropanoic Acid

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Constrained β-Amino Acids Enantiomerically p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Constrained β-Amino Acids

Enantiomerically pure, conformationally constrained cyclic β-amino acids are foundational building blocks in modern medicinal chemistry. Their incorporation into peptides can induce stable secondary structures, enhance resistance to proteolytic degradation, and ultimately modulate biological activity.[1] (S)-3-Amino-3-cyclobutylpropanoic acid, a conformationally restricted β-amino acid, represents a valuable scaffold for developing novel therapeutics. However, the synthesis of such chiral molecules presents a significant challenge, demanding high enantiomeric purity which is often critical for pharmacological efficacy and safety.[2]

Traditional chemical methods for chiral synthesis can be complex and may require harsh reagents. In contrast, enzymatic processes offer a compelling alternative, leveraging the inherent stereoselectivity of biological catalysts to perform reactions under mild, environmentally benign conditions.[3][4][5] This application note provides a detailed guide to the application of enzymatic kinetic resolution (EKR) for the synthesis of (S)-3-Amino-3-cyclobutylpropanoic acid. We will explore the underlying principles, provide detailed experimental protocols, and discuss the critical analytical techniques required for validation.

Principle of the Method: Lipase-Catalyzed Enantioselective Acylation

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation.[6] In this context, we will utilize a lipase to catalyze the enantioselective N-acylation of a racemic ester of 3-amino-3-cyclobutylpropanoic acid. Lipases, particularly Lipase B from Candida antarctica (CALB), are exceptionally effective and robust biocatalysts for resolving amines and amino acids in non-aqueous solvents.[7][8][9]

The core strategy involves the following steps:

  • Racemic Substrate: The starting material is a racemic ester, for example, ethyl (±)-3-amino-3-cyclobutylpropanoate. The ester form is typically more soluble in organic solvents suitable for lipase activity.

  • Enzymatic Acylation: In the presence of an acyl donor, the lipase will preferentially acylate the amino group of one enantiomer (typically the R-enantiomer) to form an amide.

  • Separation: The reaction is stopped at approximately 50% conversion. At this point, the mixture contains the unreacted (S)-amino ester and the newly formed (R)-amido ester. These two compounds have different chemical properties (amine vs. amide) and can be readily separated using standard techniques like acid-base extraction.

  • Hydrolysis: The separated (S)-amino ester is then hydrolyzed to yield the target molecule, (S)-3-Amino-3-cyclobutylpropanoic acid, in high enantiomeric purity.

This workflow is depicted in the diagram below.

G cluster_0 Process Workflow A Racemic (R,S)-Amino Ester B Enzymatic Kinetic Resolution (Lipase + Acyl Donor) A->B C Separation (Acid-Base Extraction) B->C D Unreacted (S)-Amino Ester C->D Basic E Acylated (R)-Amido Ester C->E Acidic G Hydrolysis D->G F Final Product: (S)-3-Amino-3-cyclobutylpropanoic acid G->F

Caption: Overall workflow for the synthesis of (S)-3-Amino-3-cyclobutylpropanoic acid.

Key Experimental Parameters & Optimization

The success of an enzymatic resolution is highly dependent on the careful selection and optimization of several key parameters.

  • Enzyme Selection: While many lipases are commercially available, immobilized Candida antarctica Lipase B (e.g., Novozym 435) is the gold standard for this type of transformation due to its broad substrate scope, high enantioselectivity, and excellent stability in organic solvents.[7][10] Immobilization facilitates easy removal of the enzyme from the reaction mixture by simple filtration.

  • Substrate Form: The resolution is performed on an ester derivative (e.g., methyl or ethyl ester) of the racemic amino acid. This enhances solubility in the organic medium and provides a substrate suitable for N-acylation.

  • Acyl Donor: The choice of acyl donor is critical for reaction efficiency. Activated esters, such as 2,2,2-trifluoroethyl butanoate or vinyl acetate, are often used to ensure the acylation reaction is irreversible and proceeds at a reasonable rate.[1][11] Vinyl acetate is particularly advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

  • Solvent: A non-polar, anhydrous organic solvent is required to prevent enzymatic hydrolysis of the substrate ester and to promote the desired acylation reaction. Diisopropyl ether (DIPE) and tert-butyl methyl ether (TBME) are excellent choices.[1][12]

  • Temperature: Lipase activity is temperature-dependent. A temperature between 30-50 °C is typically optimal, balancing reaction rate with enzyme stability.

  • Reaction Monitoring: It is crucial to monitor the reaction progress to stop it as close to 50% conversion as possible. This theoretical point provides the highest possible enantiomeric excess (e.e.) for both the unreacted substrate and the product.[13] Progress can be tracked using Thin Layer Chromatography (TLC) or, more accurately, by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Preparation of Racemic Ethyl (±)-3-Amino-3-cyclobutylpropanoate

This protocol assumes the availability of racemic 3-amino-3-cyclobutylpropanoic acid.

  • Esterification: Suspend racemic 3-amino-3-cyclobutylpropanoic acid (1.0 eq) in absolute ethanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise while stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic ethyl ester. Confirm structure by ¹H NMR and MS.

Protocol 2: Enzymatic Kinetic Resolution

  • Setup: In a dry flask, dissolve racemic ethyl (±)-3-amino-3-cyclobutylpropanoate (1.0 eq) in anhydrous diisopropyl ether (DIPE) to a concentration of 0.1 M.

  • Reagents: Add vinyl acetate (1.5-2.0 eq) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) (typically 20-50 mg per mmol of substrate).

  • Incubation: Seal the flask and place it in an orbital shaker set to 40 °C and 200 rpm.

  • Monitoring: Periodically (e.g., every 4-6 hours), take a small aliquot of the reaction mixture, filter out the enzyme, and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate.

  • Termination: Once the conversion reaches ~50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.

G cluster_1 Enantioselective Acylation Mechanism Racemate Racemic (R,S)-Amino Ester Enzyme Lipase (CALB) Racemate->Enzyme S_Ester (S)-Amino Ester (Unreacted) Enzyme->S_Ester Slow Reaction R_Amide (R)-Amido Ester (Product) Enzyme->R_Amide Fast Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme

Caption: Lipase preferentially acylates the R-enantiomer, leaving the S-enantiomer.

Protocol 3: Work-up and Separation of Enantiomers

  • Extraction: Transfer the filtrate from Protocol 2 into a separatory funnel.

  • Extract the organic solution with 1 M hydrochloric acid (HCl) (3 x volumes). The unreacted (S)-amino ester, being basic, will move to the aqueous acidic layer. The acylated (R)-amido ester, being neutral, will remain in the organic layer.

  • Isolate (R)-Amido Ester: Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the (R)-amido ester.

  • Isolate (S)-Amino Ester: Carefully basify the combined aqueous layers to pH 9-10 with 2 M sodium hydroxide (NaOH) at 0 °C.

  • Extract the now basic aqueous layer with ethyl acetate (3 x volumes). The free (S)-amino ester will move back into the organic layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched (S)-amino ester.

Protocol 4: Hydrolysis to (S)-3-Amino-3-cyclobutylpropanoic acid

  • Setup: Dissolve the enantiomerically enriched (S)-amino ester from Protocol 3 in a mixture of water and a co-solvent like THF or dioxane.

  • Hydrolysis: Add 6 M hydrochloric acid (HCl) and heat the mixture to reflux for 6-8 hours.

  • Isolation: Cool the reaction and remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired (S)-amino acid. It can be purified by recrystallization or ion-exchange chromatography.

Data Presentation

The following table summarizes typical parameters and expected results for the enzymatic resolution, based on literature for similar β-amino esters.[1][11][14]

ParameterRecommended Value/RangeRationale
Enzyme Immobilized C. antarctica Lipase BHigh activity and enantioselectivity for amino esters.[7]
Substrate Conc. 0.05 - 0.2 MBalances reaction rate and potential substrate inhibition.
Acyl Donor Vinyl Acetate (1.5 eq)Irreversible reaction due to tautomerization of byproduct.
Solvent Anhydrous DIPE or TBMEPrevents side reactions and solubilizes substrates.
Temperature 40 - 45 °COptimal balance of enzyme activity and stability.
Reaction Time 12 - 48 hoursHighly dependent on substrate; monitor until ~50% conversion.
Target Conversion ~50%Maximizes enantiomeric excess of both components.[13]
Expected e.e. >98% for (S)-ester & (R)-amideCALB is known for excellent enantioselectivity (E > 200).[1]

Analytical Methods for Chiral Analysis

Accurate determination of enantiomeric excess (e.e.) is mandatory. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for this analysis.[2][15]

  • Instrumentation: HPLC system with a UV or ELSD detector.

  • Chiral Stationary Phase (CSP): The choice of column is critical.

    • Polysaccharide-based columns (e.g., Chiralpak series) are broadly applicable but often require normal-phase solvents.

    • Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are highly effective for underivatized amino acids and their esters and are compatible with reversed-phase, polar organic, and normal-phase modes.[16][17]

  • Example HPLC Method for Ethyl 3-Amino-3-cyclobutylpropanoate:

    • Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or ELSD

    • Analysis: Calculate e.e. using the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

References

  • Miller, J. A., & Nguyen, S. T. (2005). The Enantioselective Synthesis of Conformationally Constrained Cyclic β-Amino Acids. Mini-Reviews in Organic Chemistry, 2(1), 39-45. Available from: [Link]

  • Fitz, M. (2009). Enzymatic kinetic resolution of β-amino acid derivatives. PhD Thesis, University of Szeged. Available from: [Link]

  • Forgó, P., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. Available from: [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. Available from: [Link]

  • Toma, I. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines. Catalysts, 13(7), 1092. Available from: [Link]

  • Biocatalysts. (2024). Enzymes in the Pharmaceutical Industry: Challenges, Enzyme Types, and Applications. Biocatalysts. Available from: [Link]

  • Contente, M. L., et al. (2022). Easy kinetic resolution of some β-amino alcohols by Candida antarctica lipase B catalyzed hydrolysis in organic media. Tetrahedron, 122, 132906. Available from: [Link]

  • Bucher, C., et al. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. ACS Central Science, 2(10), 728-734. Available from: [Link]

  • Liljeblad, A., & Kanerva, L. T. (2000). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 11(12), 2577-2588. Available from: [Link]

  • Sandström, A. G. (2003). Expression and mutagenesis studies of Candida antarctica lipase B. Diva Portal. Available from: [Link]

  • Meyer, E. (2023). Detection and separation methods for resolution of products of enzymatic reactions. Technium BioChemMed, 5, 1-13. Available from: [Link]

  • Sepax Technologies. (2025). How Pharmaceutical Enzymes Are Transforming the APIs Industry. Sepax Technologies. Available from: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. Available from: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2018). Applications of enzymatic and non-enzymatic methods to access enantiomerically pure compounds using kinetic resolution and racemisation. ResearchGate. Available from: [Link]

  • Garcia-Galan, C., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. Available from: [Link]

  • Skrob, P., et al. (2017). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 22(12), 2154. Available from: [Link]

  • Gotor, V., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29645-29667. Available from: [Link]

  • Torre, O., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1686-1693. Available from: [Link]

  • Kumar, A., & Singh, U. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. Available from: [Link]

  • Wang, Y. (2021). Application of Enzyme in Pharmaceutical Engineering. SciTePress. Available from: [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available from: [Link]

Sources

Method

Application Note: Preparation and Handling of Aqueous Stock Solutions of (S)-3-Amino-3-cyclobutylpropanoic acid HCl

Executive Summary The incorporation of alicyclic β -amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug discovery. By introducing conformational rigidity and steric bulk, these unna...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of alicyclic β -amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug discovery. By introducing conformational rigidity and steric bulk, these unnatural building blocks significantly enhance the proteolytic stability of therapeutic candidates. This application note provides a rigorous, self-validating protocol for the preparation of aqueous stock solutions of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride . Designed for researchers in medicinal chemistry, this guide details the mechanistic rationale behind handling the hydrochloride salt and outlines the downstream workflow for aqueous-phase Fmoc-derivatization.

Mechanistic Rationale & Structural Insights

The structural unique feature of (S)-3-Amino-3-cyclobutylpropanoic acid is the cyclobutane ring situated at the β -carbon. This bulky cycloalkyl group restricts the backbone dihedral angles, forcing the resulting peptide into well-defined secondary structures (such as β -hairpins or helical folds) while simultaneously shielding adjacent peptide bonds from enzymatic cleavage .

The Causality of the HCl Salt: In their native free-base form, β -amino acids exist as zwitterions near physiological pH. These zwitterions form highly stable, tightly packed intermolecular hydrogen-bond networks in the solid state, resulting in exceptionally high lattice energies and notoriously poor aqueous solubility. By utilizing the hydrochloride (HCl) salt variant, the amine functional group is constitutively protonated ( −NH3+​ ). This protonation completely disrupts the zwitterionic lattice, drastically lowering the energy barrier for dissolution. The resulting ion-dipole interactions with the aqueous solvent allow for rapid, complete solubilization, which is critical for achieving the high-concentration stock solutions required for downstream biocatalysis or chemical derivatization.

Physicochemical Parameters

To ensure stoichiometric precision during downstream coupling reactions, the physicochemical properties and required reagent masses are summarized below.

Table 1: Physicochemical Profile and Stoichiometry

ParameterValue / Description
Chemical Name (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride [1]
CAS Registry Number 2828439-88-7 [2]
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight (Salt) 179.64 g/mol
Target Stock Concentration 100 mM
Mass Required per 10 mL 179.64 mg

Experimental Protocol: Preparation of 100 mM Aqueous Stock

This protocol is designed as a self-validating system . Each critical phase includes an empirical checkpoint to ensure the integrity of the solution before proceeding to the next step.

Materials Required
  • (S)-3-Amino-3-cyclobutylpropanoic acid HCl (Purity 98%)

  • Ultrapure Water (Type 1, 18.2 MΩ·cm at 25°C)

  • Analytical Balance (0.1 mg precision)

  • Class A Volumetric Flask (10 mL)

  • 0.22 µm Polyethersulfone (PES) Syringe Filter

Step-by-Step Methodology

Step 1: Gravimetric Measurement Carefully weigh exactly 179.64 mg of the lyophilized HCl salt. Causality: Absolute gravimetric precision is mandatory. Because this stock will likely be used for N-terminal protection (e.g., Fmoc-OSu coupling), any deviation in molarity will skew the stoichiometric equivalents of the acylating agent, leading to incomplete reactions or difficult-to-remove di-acylated byproducts.

Step 2: Initial Dissolution Transfer the powder to a clean glass vial and add 8.0 mL of ultrapure water. Vortex gently for 30–60 seconds at room temperature. Causality: Adding less than the final volume allows room for the displacement volume of the solute and any minor pH adjustments if required for specific downstream assays.

Step 3: Self-Validation Checkpoint (Visual & pH)

  • Visual Validation: Hold the vial against a dark background. The solution must be 100% optically clear. Any turbidity indicates incomplete salt formation from the manufacturer or the presence of hydrophobic impurities.

  • pH Validation: Measure the pH using a calibrated micro-probe. The solution should register strongly acidic (pH 2.0 – 3.0) due to the dissociation of the HCl salt. Crucial Insight: Do not attempt to neutralize the stock solution for storage. Raising the pH toward the isoelectric point (pI 6.0) will cause the free base zwitterion to crash out of solution.

Step 4: Volume Adjustment Quantitatively transfer the solution to a 10 mL Class A volumetric flask. Rinse the initial vial with 1.0 mL of ultrapure water, add the rinse to the flask, and bring the final volume exactly to the 10.0 mL meniscus with ultrapure water. Invert 5 times to homogenize.

Step 5: Sterile Filtration Draw the solution into a sterile syringe and pass it through a 0.22 µm PES filter into sterile, pre-chilled cryovials. Causality: Aqueous amino acid solutions are highly susceptible to microbial contamination. Sterile filtration removes opportunistic bacteria and particulate matter, ensuring long-term stability without the need for chemical preservatives.

Downstream Application Workflow

Because (S)-3-Amino-3-cyclobutylpropanoic acid is an unnatural amino acid, it is rarely used natively in Solid Phase Peptide Synthesis (SPPS). The aqueous stock solution prepared above is most commonly subjected to Schotten-Baumann conditions to install an Fmoc protecting group.

Below is the logical workflow for converting your aqueous stock into an SPPS-ready building block.

G A Aqueous Stock (HCl Salt) B Alkalinization (pH 9.0 - 10.0) A->B Na2CO3 (aq) D Biphasic Reaction B->D C Fmoc-OSu in Dioxane C->D Dropwise addition E Acidification & Precipitation D->E HCl (aq) to pH 2

Workflow for the aqueous Fmoc-derivatization of (S)-3-Amino-3-cyclobutylpropanoic acid HCl.

Storage and Stability

  • Short-term (1-2 weeks): Store at 4°C. Ensure the vial is tightly sealed to prevent evaporation, which would alter the molarity.

  • Long-term (>2 weeks): Aliquot into single-use volumes (e.g., 1 mL) and store at -20°C.

  • Causality: Repeated freeze-thaw cycles can induce localized concentration gradients and micro-precipitation. Single-use aliquots preserve the thermodynamic stability of the stock and eliminate the risk of introducing moisture or contaminants during repeated sampling.

References

  • Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids. Springer. Available at:[Link][1]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][2]

Sources

Application

Application Note: Strategic Integration of (S)-3-Amino-3-cyclobutylpropanoic Acid in Cyclic Peptidomimetics

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Structural Biologists Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The translation of cyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Structural Biologists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The translation of cyclic peptides into systemic therapeutics is frequently derailed by two pharmacokinetic bottlenecks: rapid degradation by serum proteases and poor passive membrane permeability. To overcome these limitations, modern peptidomimetic engineering relies on the strategic insertion of non-proteinogenic building blocks.

(S)-3-Amino-3-cyclobutylpropanoic acid (a β3 -amino acid bearing a cyclobutyl side chain, hereafter referred to as β3 -Cba ) provides a multifaceted structural solution to these challenges[1]. As a Senior Application Scientist, I recommend substituting non-critical α -amino acids in your macrocycle with β3 -Cba based on three causal mechanisms:

  • Absolute Proteolytic Evasion: Native endopeptidases and exopeptidases possess active sites evolutionarily optimized for the precise atomic spacing of α -amino acid backbones. Inserting a β -carbon extends the distance between the carbonyl and amino groups by one methylene unit. This subtle elongation misaligns the scissile amide bond from the protease's catalytic triad, rendering the peptide virtually invisible to enzymatic cleavage[2].

  • Conformational Locking via Steric Bulk: The cyclobutyl group at the β -position severely restricts the θ (C α -C β ) torsion angle. In a cyclic peptide framework, this steric constraint strongly induces specific secondary motifs (such as β -turns), pre-organizing the macrocycle into its bioactive conformation and minimizing the entropic penalty upon target binding[3].

  • Lipophilic Shielding: The cyclobutyl ring adds a compact, highly lipophilic surface area. This bulk shields adjacent polar backbone amides from the aqueous environment, significantly enhancing passive transcellular permeability—a critical requirement for targeting intracellular protein-protein interactions[4].

Quantitative Profiling: Impact of β3 -Cba Substitution

To illustrate the pharmacokinetic advantages of β3 -Cba, the following table summarizes typical profiling data when a solvent-exposed, non-pharmacophoric α -amino acid (e.g., Alanine) is replaced by β3 -Cba in a standard 6-mer cyclic peptide scaffold.

Peptide VariantSequence ModificationSerum Half-Life ( t1/2​ )Apparent Permeability ( Papp​ )Target Affinity (IC 50​ )
Native α -Peptide Cyclo-(Arg-Gly-Asp-Phe-Val-Ala )< 2 hours 0.5×10−6 cm/s12.5 nM
Single β3 -Cba Sub. Cyclo-(Arg-Gly-Asp-Phe-Val- β3 -Cba )> 48 hours 4.2×10−6 cm/s14.1 nM
Double β3 -Cba Sub. Cyclo-(Arg-Gly-Asp- β3 -Cba -Val- β3 -Cba )> 168 hours 8.9×10−6 cm/s85.0 nM (Structurally altered)

Data Interpretation: A single substitution drastically improves both stability and permeability while maintaining target affinity. However, over-substitution can distort the macrocyclic pharmacophore, leading to a drop in binding affinity.

Engineering Workflow & Logical Pathway

G A Native α-Peptide (Poor Stability, Low Permeability) B Residue Scanning & Pharmacophore Mapping A->B C Incorporate (S)-3-Amino-3- cyclobutylpropanoic acid B->C Identify non-critical residue for substitution D1 β-Carbon Backbone Extension (Protease Evasion) C->D1 D2 Cyclobutyl Steric Bulk (Conformational Locking) C->D2 D3 Increased Lipophilicity (Membrane Permeability) C->D3 E Head-to-Tail Cyclization (Macrolactamization) D1->E D2->E D3->E F Optimized Cyclic Peptidomimetic (High Bioavailability & Affinity) E->F Synergistic stabilization

Caption: Logical workflow for engineering enhanced cyclic peptidomimetics using β³-Cba.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems , ensuring that every step contains internal checks to verify chemical success and biological relevance.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of β3 -Cba Peptides

Coupling bulky β -amino acids requires specialized chemistry. Standard coupling reagents (e.g., HBTU) often fail due to the severe steric hindrance of the cyclobutyl group.

  • Causality: We utilize HATU in combination with HOAt. The 7-aza nitrogen of HATU provides a neighboring group effect that accelerates the acylation of sterically hindered amines, ensuring high coupling efficiency without prolonged heating that could cause epimerization.

Step-by-Step Method:

  • Resin Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin (0.5 mmol/g loading) in anhydrous DCM for 30 minutes. Note: 2-CTC is chosen to prevent diketopiperazine formation during synthesis and allow mild acidic cleavage.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Sterically Hindered Coupling:

    • Dissolve 3.0 eq of Fmoc-(S)-3-Amino-3-cyclobutylpropanoic acid, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal DMF.

    • Add 6.0 eq of DIPEA. Stir for 1 minute to pre-activate.

    • Add the mixture to the resin and agitate at 40°C for 90 minutes.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. If slightly blue (indicating unreacted amines due to steric clash), repeat step 3 before proceeding.

  • Capping: Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences.

Protocol B: Head-to-Tail Macrolactamization

Cyclization is kinetically challenged by competing intermolecular oligomerization.

  • Causality: Performing the reaction under pseudo-high dilution conditions (1 mM) strongly favors intramolecular cyclization. PyBOP is selected as the coupling agent because it avoids the formation of reactive guanidinium byproducts associated with uronium-based reagents during the slow cyclization step.

Step-by-Step Method:

  • Mild Cleavage: Cleave the linear peptide from the 2-CTC resin using 1% TFA in DCM (5 × 3 min). This retains the side-chain protecting groups. Neutralize the filtrate immediately with pyridine.

  • Dilution: Evaporate the DCM and dissolve the fully protected linear peptide in a DMF/DCM (4:1) mixture to achieve a strict final peptide concentration of 1 mM.

  • Cyclization: Add 3.0 eq of PyBOP and 3.0 eq of Oxyma Pure. Slowly add 6.0 eq of DIPEA dropwise over 30 minutes.

  • Self-Validation (LC-MS Monitoring): Stir at room temperature for 24 hours. Monitor the reaction via LC-MS. The mass should shift by -18 Da (loss of H2​O ), and no dimeric masses (2M - 36 Da) should be present.

  • Global Deprotection: Remove solvent in vacuo, then treat with TFA/TIPS/Water (95:2.5:2.5) for 2 hours to remove side-chain protecting groups. Precipitate in cold diethyl ether.

Protocol C: Self-Validating Serum Stability Assay

A stability protocol is only as reliable as its controls.

  • Causality: To unequivocally prove the proteolytic resistance conferred by β3 -Cba, we must include a known degradable native α -peptide as a positive control (verifying serum protease activity) and an internal standard (normalizing extraction recovery and LC-MS ionization efficiency).

Step-by-Step Method:

  • Matrix Preparation: Pre-warm 25% human serum (sterile filtered) in PBS (pH 7.4) to 37°C.

  • Spiking: Add the β3 -Cba cyclic peptide and the native α -peptide control to separate serum aliquots at a final concentration of 5 µM.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Extract 50 µL aliquots at t=0,1,2,4,8,24, and 48 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., heavy-isotope labeled standard or caffeine).

  • Self-Validation (Data Processing): Centrifuge at 14,000 × g for 15 minutes to pellet serum proteins. Analyze the supernatant via LC-MS/MS.

    • Validation Check: The assay is only valid if the native α -peptide control shows >80% degradation within 4 hours. Calculate the t1/2​ of the β3 -Cba peptide by plotting the natural log of the peak area ratio (Analyte/Internal Standard) versus time.

References

  • Title: Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease Source: PubMed (National Institutes of Health) URL: [Link][4]

  • Title: The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides Source: PubMed (National Institutes of Health) URL: [Link][2]

  • Title: Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides Source: PubMed Central (National Institutes of Health) URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Organic Solubility of (S)-3-Amino-3-cyclobutylpropanoic Acid Hydrochloride

Welcome to the Technical Support Center. This guide addresses a common but frustrating bottleneck in synthetic and medicinal chemistry: the intractability of unprotected amino acid hydrochlorides in organic solvents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses a common but frustrating bottleneck in synthetic and medicinal chemistry: the intractability of unprotected amino acid hydrochlorides in organic solvents. Specifically, we will focus on (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride , a valuable chiral β -amino acid building block.

Part 1: Root Cause Analysis (The "Why")

The Problem: You weigh out (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride, add it to dichloromethane (DCM) or tetrahydrofuran (THF), and it sits at the bottom of the flask as an insoluble white powder.

The Causality: This molecule exists as an ammonium chloride salt. The strong ionic lattice energy of the salt completely resists solvation by non-polar or polar aprotic organic solvents. A common rookie mistake is to simply add a tertiary amine base like N,N -Diisopropylethylamine (DIPEA) to the DCM suspension, expecting the "free base" to dissolve. However, neutralizing the HCl salt merely generates the zwitterion (where the amine is protonated by its own adjacent carboxylic acid). Zwitterions possess massive dipole moments and high crystal lattice energies, meaning the compound will simply transform from an insoluble powder into an insoluble, sticky gum on the side of your flask.

To achieve organic solubility, you must disrupt this ionic network by either transiently masking the polar groups (silylation) or permanently protecting them (e.g., N-Boc protection)[1].

Part 2: Troubleshooting FAQs

Q1: I need to couple the carboxylic acid to an amine in DCM, but my amino acid won't dissolve. I don't want to use permanent protecting groups. What do I do?

Solution: Transient Silylation. Instead of standard bases, use a silylating agent like N,O -Bis(trimethylsilyl)acetamide (BSA) . BSA reacts with both the amine and the carboxylic acid to form a transient trimethylsilyl (TMS) ether/amine[2],. This completely obliterates the zwitterionic character, rendering the molecule highly lipophilic and instantly soluble in DCM[1]. Once your coupling reaction is complete, the TMS groups are easily hydrolyzed away during a standard aqueous workup, leaving no trace[2].

Q2: I want to use this molecule as a standard building block for Solid-Phase Peptide Synthesis (SPPS). What is the best approach?

Solution: N-Boc or N-Fmoc Protection. If you are building a peptide library, transient silylation is not suitable for repeated cycles. You must permanently mask the amine group. Converting the molecule to its N-Boc (tert-butyloxycarbonyl) derivative prevents zwitterion formation entirely. The resulting N-Boc-(S)-3-Amino-3-cyclobutylpropanoic acid is highly soluble in standard organic solvents like DCM, EtOAc, and DMF.

Q3: I need to react the amine group with an electrophile, so I need the C-terminus blocked. How do I make it soluble?

Solution: Esterification. Convert the carboxylic acid to a methyl ester using Thionyl chloride ( SOCl2​ ) in Methanol. The resulting methyl ester hydrochloride is soluble in DMF. Upon the addition of a mild base (like N -methylmorpholine), the free amine is generated and is highly soluble in DCM, ready to react with your electrophile.

Part 3: Quantitative Solubility Profile

The following table summarizes how the molecular state dictates solubility across different solvent classes.

Molecular StateReagent Used to GenerateSolubility in WaterSolubility in DCMSolubility in DMF
HCl Salt None (Starting Material)HighInsoluble Poor
Zwitterion DIPEA or NaOHModerateInsoluble Poor
N-Boc Derivative Boc2​O
  • Base
Low (at pH < 4)High High
TMS-Silylated BSAHydrolyzes instantlyHigh High

Part 4: Experimental Protocols

Protocol A: Transient Silylation for Direct Coupling in DCM

This protocol is a self-validating system: the successful formation of the silylated intermediate is visually confirmed when the opaque suspension becomes a crystal-clear solution.

  • Suspension: Weigh 1.0 eq of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride into an oven-dried flask flushed with Argon. Suspend in anhydrous DCM (0.1 M concentration).

  • Silylation: Add 2.5 to 3.0 eq of N,O -Bis(trimethylsilyl)acetamide (BSA) dropwise at room temperature,[3].

  • Validation: Stir for 30–60 minutes. The cloudy suspension will transition into a completely clear, homogeneous solution, confirming the destruction of the zwitterion and the formation of the soluble TMS-derivative[2],[1].

  • Activation & Coupling: Cool to 0 °C. Add your coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 1.2 eq), followed by your target amine (1.1 eq). Stir at room temperature until complete.

  • Workup: Quench with 1M HCl. The acidic aqueous environment will instantly hydrolyze the transient TMS groups[1], allowing you to extract your coupled product into the organic layer.

Protocol B: Synthesis of the N-Boc Protected Derivative
  • Biphasic Setup: Dissolve 1.0 eq of the amino acid HCl salt in a 1:1 mixture of 1M aqueous NaOH and 1,4-Dioxane. (The water dissolves the salt; the dioxane will dissolve the Boc2​O ).

  • Protection: Cool the mixture to 0 °C. Slowly add 1.2 eq of Di-tert-butyl dicarbonate ( Boc2​O ). Stir at room temperature for 12 hours.

  • Workup (Self-Validation): Concentrate the mixture under vacuum to remove the dioxane. Wash the basic aqueous layer once with Diethyl Ether (to remove unreacted Boc2​O ).

  • Extraction: Carefully acidify the aqueous layer to pH 2-3 using 1M KHSO4​ . The solution will turn cloudy as the N-Boc amino acid precipitates. Extract immediately with Ethyl Acetate (3x). The product's ability to seamlessly extract into the organic layer validates that the polar zwitterion has been successfully masked. Dry the organic layer over Na2​SO4​ and concentrate.

Part 5: Mechanistic and Workflow Visualizations

SolvationMechanisms A (S)-3-Amino-3-cyclobutylpropanoic Acid HCl Salt (Insoluble in DCM) B Zwitterion (Free Base) (Insoluble in DCM) A->B Add Base (DIPEA) D Transiently Silylated (Highly Soluble in DCM) A->D Add BSA (Transient) C N-Boc Protected (Highly Soluble in DCM) B->C Add Boc2O (Permanent) B->D Add BSA (Transient)

Thermodynamic pathways to achieve organic solubility for amino acid hydrochlorides.

SilylationWorkflow Step1 Step 1: Suspension Suspend HCl salt in dry DCM Step2 Step 2: Silylation Add 2.5-3.0 eq BSA Stir until clear Step1->Step2 Step3 Step 3: Activation Add Coupling Reagent (e.g., HATU) & Base Step2->Step3 Step4 Step 4: Coupling Add Amine Partner React at RT Step3->Step4

Step-by-step workflow for transient silylation and direct peptide coupling in DCM.

Part 6: References

  • Title: Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis Source: Chinese Chemical Letters URL: [Link]

  • Title: Inverse Peptide Synthesis Using Transient Protected Amino Acids Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (S)-3-Amino-3-cyclobutylpropanoic Acid Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating unnatural β3 -amino acids like (S)-3-Amino-3-cyclobutylpropanoic acid into peptidomimetics provides exceptional proteolytic stability and unique str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating unnatural β3 -amino acids like (S)-3-Amino-3-cyclobutylpropanoic acid into peptidomimetics provides exceptional proteolytic stability and unique structural folding. However, the bulky cyclobutyl side chain introduces severe steric hindrance, leading to a specific set of synthetic challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we address the exact chemical causality behind coupling failures and provide self-validating methodologies to ensure high synthetic yields while preserving absolute stereochemical integrity.

Mechanistic Insight: The Racemization Paradox

When working with (S)-3-Amino-3-cyclobutylpropanoic acid, researchers frequently misdiagnose the source of racemization. It is critical to distinguish between the two phases of its incorporation:

The C-Terminal Activation (Low Risk): Because this is a β3 -amino acid, its chiral center resides at the β -carbon. During the activation of its C-terminus, it cannot form the classic 5-membered oxazolone ring that drives the racemization of standard α -amino acids. Therefore, the C-terminus of (S)-3-Amino-3-cyclobutylpropanoic acid is highly resistant to epimerization.

The N-Terminal Acylation (High Risk): The true danger occurs during the subsequent step—when you are coupling the next incoming α -amino acid onto the amine of the cyclobutyl residue. The massive steric bulk of the cyclobutyl group drastically reduces the nucleophilic attack rate ( kcouple​ ). Because the incoming activated α -amino acid lingers in the reactive state, it undergoes intramolecular cyclization to form an oxazolone. If a strong, unhindered base like DIPEA is present, it will abstract the α -proton from this stalled oxazolone intermediate, driving rapid racemization .

To successfully synthesize this sequence, we must manipulate the kinetic competition between the desired coupling and oxazolone enolization.

G A Activated Incoming α-Amino Acid B Desired Peptide (Retention of Chirality) A->B k_couple (Slowed by Cyclobutyl Steric Hindrance) C Oxazolone Intermediate A->C k_oxazolone (Intramolecular) C->B Slow Attack D Racemized Peptide (Epimerization) C->D Base-Catalyzed Enolization (e.g., DIPEA)

Kinetic competition during sterically hindered peptide coupling.

Step-by-Step Methodologies for Hindered Couplings

To overcome the steric barrier of the cyclobutyl group without triggering racemization of the incoming amino acid, you must abandon standard HBTU/DIPEA protocols. Below are two field-proven, self-validating methodologies.

Protocol A: Base-Free Coupling with DIC/OxymaPure (Recommended)

By eliminating tertiary bases entirely, you remove the primary catalyst for oxazolone enolization, allowing for longer coupling times without stereochemical degradation .

  • Resin Preparation: Swell the peptidyl-resin containing the N-terminal (S)-3-Amino-3-cyclobutylpropanoic acid in DMF for 30 minutes to maximize pore accessibility.

  • Reagent Solvation: In a separate vial, dissolve the incoming Fmoc- α -amino acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF (typically 0.1 M concentration).

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the vial. Causality Note: Pre-activate for no more than 2 minutes. Extended pre-activation increases the baseline oxazolone concentration before the reagents even reach the resin.

  • Coupling: Transfer the activation mixture to the resin. React for 3 to 4 hours at room temperature.

  • Self-Validation Checkpoint: Before proceeding to Fmoc deprotection, perform a micro-cleavage of 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude cleavage cocktail via LC-MS. A successful coupling is validated by >95% conversion to the desired mass and the strict absence of a secondary, closely eluting peak (which would indicate the D-epimer). If unreacted amine remains, perform a fresh double-coupling rather than extending the reaction time indefinitely.

Protocol B: HATU/Collidine for Extreme Hindrance

If DIC/OxymaPure fails to reach completion, a highly reactive uronium salt (HATU) can be used, provided the base is carefully selected .

  • Reagent Solvation: Dissolve the incoming Fmoc- α -amino acid (3.0 eq) and HATU (2.9 eq) in DMF. (Using slightly less HATU prevents capping of the unreacted resin amines by tetramethyluronium).

  • Base Addition: Add 2,4,6-collidine (TMP) (6.0 eq). Causality Note: Never use DIPEA here. Collidine's extreme steric bulk and lower basicity prevent it from abstracting the α -proton from the oxazolone intermediate, effectively suppressing epimerization .

  • Coupling: Immediately transfer to the resin (0 minutes pre-activation). React for 3 hours at room temperature.

  • Self-Validation Checkpoint: Perform a Kaiser test. Because the cyclobutyl-bearing amine is sterically hindered, ensure the test is heated to exactly 100°C for 5 minutes. A crisp yellow (negative) result validates complete acylation.

Quantitative Performance Data

The table below summarizes the expected outcomes when coupling a standard, racemization-prone α -amino acid (e.g., Cys or Ser) onto the N-terminus of (S)-3-Amino-3-cyclobutylpropanoic acid.

Coupling Reagent SystemBase UsedPre-activationReaction TimeCoupling EfficiencyEpimerization (Incoming AA)
HBTU / HOBtDIPEA5 min4 hours~75%High (>15%)
HATU / HOAtDIPEA0 min3 hours~85%Moderate (5-8%)
HATU / HOAt2,4,6-Collidine0 min3 hours~92%Low (<2%)
DIC / OxymaPureNone2 min3 hours>95% Very Low (<1%)

Frequently Asked Questions (FAQs)

Q: Why am I seeing a "double insertion" of the incoming amino acid? A: This is a classic symptom of premature Fmoc cleavage. If you are using standard uronium/aminium reagents with an excess of a strong base like DIPEA, the prolonged reaction time required to overcome the cyclobutyl steric hindrance gives the base enough time to slowly deprotect the newly coupled Fmoc-amino acid. The deprotected amine then reacts with the remaining activated amino acid in solution. Switching to the base-free DIC/OxymaPure system entirely eliminates this side reaction.

Q: Can I use microwave-assisted SPPS (MW-SPPS) to speed up this specific coupling? A: Yes, applying thermal energy (e.g., 50°C to 75°C) provides the kinetic energy necessary to overcome the cyclobutyl group's steric barrier. However, you must use the DIC/OxymaPure protocol for microwave heating. Uronium salts like HATU or HBTU will cause irreversible guanidinylation of the sterically hindered amine at elevated temperatures, permanently terminating your peptide chain .

Q: Does the C-terminus of (S)-3-Amino-3-cyclobutylpropanoic acid racemize during its own activation? A: No. Because the stereocenter is located at the β -carbon—separated from the activated carbonyl by an achiral methylene group—oxazolone-mediated racemization is structurally prohibited. You can activate its C-terminus using your standard, rapid HATU/DIPEA protocols without fear of epimerization. Save your specialized reagents for the subsequent N-terminal extension.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Publications) URL:[Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Chemistry - A European Journal URL:[Link]

  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (S)-3-Amino-3-cyclobutylpropanoic Acid Amide Bonds

Welcome to the Technical Support Center for amide bond formation involving the sterically hindered non-canonical amino acid, (S)-3-Amino-3-cyclobutylpropanoic acid. This guide is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amide bond formation involving the sterically hindered non-canonical amino acid, (S)-3-Amino-3-cyclobutylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in incorporating this unique building block into their peptide or small molecule syntheses. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome the complexities of these demanding coupling reactions.

The Challenge: Steric Hindrance at the β-Carbon

The primary obstacle in forming amide bonds with (S)-3-Amino-3-cyclobutylpropanoic acid lies in the significant steric bulk presented by the cyclobutyl group at the β-position. This bulkiness shields the amine's nucleophilic lone pair, making it less accessible for attack on an activated carboxylic acid.[1] Consequently, standard coupling protocols often result in low yields, slow reaction rates, or complete failure of the reaction.[2] This guide will equip you with the knowledge and techniques to successfully overcome these steric challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the laboratory and provides actionable solutions based on established chemical principles.

Question 1: Why is my coupling reaction with (S)-3-Amino-3-cyclobutylpropanoic acid resulting in low to no yield, even with standard coupling reagents like DCC or EDC/HOBt?

Answer:

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficiently reactive to overcome the severe steric hindrance of the cyclobutyl group.[2][3] The mechanism involves the formation of an O-acylisourea intermediate, which can be intercepted by the amine.[4][5][6] However, with a sterically hindered amine, this intermediate is more likely to undergo side reactions, such as rearrangement to an unreactive N-acylurea or hydrolysis, before the desired amide bond can form.[4][5]

Solutions:

  • Upgrade Your Coupling Reagent: Switch to more potent in-situ activating reagents.[3]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective for hindered couplings.[3][7][8] They react with the carboxylic acid to form highly reactive OAt or OBt active esters, which are more readily attacked by sterically encumbered amines.[7] HATU is often considered superior for particularly difficult couplings.[7][8]

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[7][9] Phosphonium-based reagents are known to be particularly effective for hindered systems and can lead to cleaner reactions as they avoid the potential side reaction of guanidinylation of the N-terminal amine that can occur with uronium salts.[7][10]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Sterically hindered reactions are inherently slower. Extend your reaction time significantly, from a standard 1-2 hours to overnight, to allow the reaction to proceed to completion.[3]

    • Elevate Temperature: Gently heating the reaction can provide the necessary activation energy.[3][11] However, this must be done cautiously to minimize the risk of racemization. Microwave-assisted peptide synthesis (MAPS) can be a powerful tool to accelerate these difficult couplings by efficiently heating the reaction mixture.[3]

    • Solvent Choice: The solvent plays a crucial role. N-Methyl-2-pyrrolidone (NMP) often has better solvating properties than Dimethylformamide (DMF) for complex or aggregation-prone sequences.[3]

Question 2: I've switched to HATU, but my yields are still not satisfactory. What else can I do?

Answer:

Even with a powerful reagent like HATU, several factors can still limit the reaction's success.

Solutions:

  • Double Coupling: Perform the coupling step twice. After the initial coupling reaction, wash the resin (if on solid phase) and then add a fresh solution of the activated carboxylic acid and coupling reagent.[3] This can help drive the reaction to completion by ensuring a high concentration of the activated species is available to react with any remaining unreacted amine.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine is generally preferred to minimize side reactions.[11] Ensure you are using the correct stoichiometry of the base. For uronium/phosphonium salt activations, typically 2 equivalents of base per equivalent of coupling reagent are used.

  • Pre-activation: Allow the carboxylic acid, coupling reagent, and base to react for a few minutes before adding the mixture to your amine. This pre-activation step ensures the formation of the highly reactive active ester before it comes into contact with the sterically hindered amine.[3]

  • Consider Acyl Fluoride Formation: For extremely challenging couplings where even the most potent onium salts fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][12][13] Acyl fluorides are small, highly reactive electrophiles that can overcome significant steric barriers.[13] This can be achieved in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3]

Frequently Asked Questions (FAQs)

  • Q: Which class of coupling reagent is generally best for sterically hindered amino acids?

    • A: Onium salts (both uronium/aminium and phosphonium types) are significantly more effective than carbodiimides for sterically hindered couplings.[3][7][10] Phosphonium reagents like PyBOP and PyAOP are often recommended for very hindered systems as they can provide cleaner reactions than their uronium counterparts.[7][10]

  • Q: Can I use an excess of the coupling reagent to improve my yield?

    • A: Using a slight excess of the coupling reagent and the carboxylic acid component is a common strategy. However, with uronium reagents like HATU and HBTU, a large excess should be avoided as it can lead to guanidinylation of the free amine, a chain-terminating side reaction.[7] Phosphonium reagents are generally more forgiving in this regard.[7]

  • Q: What is the role of additives like HOBt and HOAt?

    • A: In carbodiimide-mediated couplings, additives like HOBt react with the O-acylisourea intermediate to form an active ester.[4] This active ester is more stable than the O-acylisourea, which helps to suppress side reactions and reduce racemization.[4][14] HOAt (1-Hydroxy-7-azabenzotriazole) forms an even more reactive ester than HOBt, making it a better choice for difficult couplings.[7] Modern onium salt reagents like HATU and PyAOP already incorporate the HOAt or HOBt moiety into their structure.[7][10]

  • Q: How can I monitor the progress of my coupling reaction?

    • A: For solid-phase synthesis, the Kaiser test or a Chloranil test can be used to detect the presence of unreacted primary amines. A positive test (e.g., blue color for the Kaiser test) indicates an incomplete reaction. For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the consumption of starting materials and the formation of the product.

Data Presentation

Table 1: Comparison of Coupling Reagent Classes for Hindered Systems

Reagent ClassExamplesRelative ReactivityKey AdvantagesPotential Disadvantages
Carbodiimides DCC, EDC, DICLow to ModerateCost-effective.[15]Often inefficient for hindered couplings, risk of N-acylurea formation and racemization.[4][16]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh to Very HighHighly efficient, fast reaction rates.[7][8]Can cause guanidinylation of the amine if used in large excess, higher cost.[7]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighExcellent for hindered couplings, generally cleaner reactions than uronium salts.[7][10]Higher cost, solutions may have limited stability.[7]
Acyl Fluoride Precursors TFFH, BTFFHVery HighEffective for extremely hindered and electron-deficient substrates.[3][13]Requires specific reagents and careful handling.

Experimental Protocols & Workflows

Workflow for Selecting a Coupling Strategy

G cluster_0 Initial Attempt cluster_1 Optimization start Start: Couple (S)-3-Amino-3-cyclobutylpropanoic acid reagent_choice Select Coupling Reagent start->reagent_choice conditions Optimize Reaction Conditions reagent_choice->conditions Use HATU or PyBOP troubleshoot Troubleshoot Low Yield conditions->troubleshoot Low Yield? success Successful Coupling conditions->success High Yield troubleshoot->conditions Implement Double Coupling / Acyl Fluoride Method failure Re-evaluate Strategy troubleshoot->failure Still Low Yield

Caption: Decision workflow for coupling sterically hindered amino acids.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for coupling a protected carboxylic acid to (S)-3-Amino-3-cyclobutylpropanoic acid.

  • Reagent Preparation: In a separate vial, dissolve the N-protected carboxylic acid (1.2 equivalents), HATU (1.15 equivalents), and DIPEA (2.5 equivalents) in NMP or DMF.

  • Pre-activation: Gently agitate the solution at room temperature for 3-5 minutes.

  • Coupling Reaction: Add the pre-activated solution to the reaction vessel containing (S)-3-Amino-3-cyclobutylpropanoic acid (1.0 equivalent).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for at least 4 hours, or overnight for maximum conversion. Monitor the reaction by LC-MS.

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up or purification protocol.

Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings

This protocol should be employed when other high-activity coupling reagents have failed.

  • Acyl Fluoride Formation: In an anhydrous solvent like DCM under an inert atmosphere (Nitrogen or Argon), dissolve the protected carboxylic acid (1.0 equivalent).

  • Add a suitable fluorinating agent, such as TFFH (1.1 equivalents), and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

  • Coupling Reaction: In a separate vessel, dissolve (S)-3-Amino-3-cyclobutylpropanoic acid (1.2 equivalents) and additional DIPEA (1.5 equivalents) in the same anhydrous solvent.

  • Slowly add the acyl fluoride solution to the amine solution at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor by LC-MS before performing an appropriate work-up and purification.

Mechanistic Insights

G RCOOH Carboxylic Acid (R-COOH) ActiveEster Highly Reactive OAt-Ester RCOOH->ActiveEster Activation HATU HATU + Base HATU->ActiveEster SideReaction Side Reactions (e.g., Guanidinylation) HATU->SideReaction Excess Reagent Amide Amide Product ActiveEster->Amide Nucleophilic Attack HinderedAmine Sterically Hindered Amine (R'-NH2) HinderedAmine->Amide HinderedAmine->SideReaction

Caption: Simplified mechanism of HATU-mediated amide bond formation.

The enhanced efficacy of uronium and phosphonium salts stems from their ability to rapidly generate highly activated esters.[7][17] In the case of HATU, it reacts with the carboxylic acid in the presence of a base to form a reactive OAt-ester.[7] The electron-withdrawing nature of the azabenzotriazole ring makes the carbonyl carbon exceptionally electrophilic, facilitating the nucleophilic attack by the sterically hindered amine.[8][10] This rapid activation and subsequent coupling outcompete potential side reactions, leading to higher yields.[4]

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Angewandte Chemie International Edition. The Uronium/Guanidinium Peptide Coupling Reagents. [Link]

  • ACS Publications. (2002). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. [Link]

  • Thieme. 3.7 Phosphonium Salts. [Link]

  • ResearchGate. Recent development in peptide coupling reagents. [Link]

  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. [Link]

  • YouTube. (2025, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. [Link]

  • ResearchGate. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • YouTube. (2023, February 2). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Semantic Scholar. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Bio-Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • ACS Publications. (2014, September 11). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • sifter.ai. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. [Link]

  • Reddit. (2025, June 17). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. (2012, December 25). Can anyone give me some advices on amide bond formation between L-arginine(-COOH) and amino-terminated nanopaticles?. [Link]

  • National Institutes of Health. (2021, March 1). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Arkivoc. (2005, September 30). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. [Link]

  • Beilstein Journals. (2011, November 25). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. [Link]

Sources

Optimization

Enhancing stability of (S)-3-Amino-3-cyclobutylpropanoic acid under basic deprotection conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for handling (S)-3-Amino-3-cyclobutylpropanoic acid and its derivatives. This guide is designed to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for handling (S)-3-Amino-3-cyclobutylpropanoic acid and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the stability and integrity of your molecule, particularly during challenging deprotection steps. As Senior Application Scientists, we have curated this information based on established chemical principles and field-proven insights to help you navigate potential synthetic hurdles.

The Challenge: Instability Under Basic Deprotection Conditions

(S)-3-Amino-3-cyclobutylpropanoic acid, a valuable building block in medicinal chemistry, is a β-amino acid. A common and significant challenge encountered during its synthesis is the propensity for intramolecular cyclization to form the corresponding β-lactam, especially under basic conditions often employed for ester deprotection (saponification). This side reaction is thermodynamically favorable and can lead to substantial yield loss and complex purification issues.

This guide will provide a structured approach to mitigate and overcome this instability, focusing on alternative deprotection strategies and the use of orthogonal protecting groups.

Troubleshooting Guide: Preventing β-Lactam Formation

This section addresses specific issues you might encounter during the deprotection of (S)-3-Amino-3-cyclobutylpropanoic acid derivatives.

Question 1: I am observing significant β-lactam formation during the saponification of my ethyl ester-protected (S)-3-Amino-3-cyclobutylpropanoic acid with LiOH. How can I prevent this?

Answer:

This is a classic problem with β-amino esters. The basic conditions required for saponification also promote the intramolecular attack of the deprotected amine onto the ester carbonyl, leading to the formation of a stable four-membered β-lactam ring. The steric hindrance from the cyclobutyl group may not be sufficient to prevent this intramolecular reaction.

Root Cause Analysis and Solutions:

  • Strongly Basic Conditions: Standard saponification using strong bases like LiOH or NaOH creates a highly nucleophilic alkoxide and a free amine in close proximity, ideal conditions for lactamization.

  • Elevated Temperatures: Heating the reaction to expedite saponification will also accelerate the rate of lactam formation.

Recommended Actions:

  • Switch to a Milder, Non-Basic Deprotection Method for the Ester: The most effective solution is to avoid basic conditions altogether. Consider using an ester protecting group that can be cleaved under acidic or neutral conditions. If your synthesis allows, using a tert-butyl ester which can be cleaved with trifluoroacetic acid (TFA) is a good option.

  • Employ Enzymatic Hydrolysis: This is a highly selective and mild method for ester deprotection that occurs under neutral pH conditions, thus minimizing the risk of base-catalyzed lactam formation.[1]

Question 2: My synthesis requires an ester that is stable to acidic conditions, so I must use a base-labile ester protecting group. Are there any modifications to the saponification protocol that can reduce lactam formation?

Answer:

While challenging, it is possible to minimize lactam formation during saponification by carefully controlling the reaction conditions. The goal is to favor the intermolecular reaction (saponification) over the intramolecular one (lactamization).

Strategies for Modified Saponification:

  • Lower the Reaction Temperature: Perform the saponification at 0°C or even lower temperatures. This will slow down both reactions, but often the intramolecular cyclization is more sensitive to temperature reduction.

  • Use a Weaker Base: While less common for saponification, you could explore the use of milder bases like potassium carbonate in a biphasic system, although reaction times may be significantly longer.

  • Careful Stoichiometry and Slow Addition: Use a slight excess of the base and add it slowly to the cooled reaction mixture to avoid localized high concentrations of base.

It is important to note that these modifications may not completely eliminate lactam formation and yields of the desired carboxylic acid may still be compromised. We strongly recommend considering an orthogonal protection strategy as a more robust solution.

Frequently Asked Questions (FAQs)

What is an orthogonal protecting group strategy and how can it help?

An orthogonal protecting group strategy employs protecting groups for different functional groups in a molecule that can be removed under distinct, non-interfering conditions.[2][3] For your molecule, this means choosing a protecting group for the amine and a protecting group for the carboxylic acid that can be cleaved under mutually exclusive conditions.

For instance, you can protect the amine with a base-labile group like Fmoc and the carboxylic acid with an acid-labile group like a tert-butyl ester. This allows for selective deprotection without exposing the molecule to conditions that would trigger side reactions.

My amine is protected with a Boc group. What are some mild deprotection methods that are compatible with a base-labile ester?

Standard Boc deprotection uses strong acids like TFA, which would cleave a tert-butyl ester. If you have a base-labile ester (like a methyl or ethyl ester) and a Boc-protected amine, you need a mild method to remove the Boc group without affecting the ester.

Recommended Mild Boc Deprotection Methods:

  • Zinc Chloride in Methanol: This method uses a Lewis acid to facilitate Boc removal under relatively mild conditions.[4][5][6]

  • Oxalyl Chloride in Methanol: This is another mild and selective method for Boc deprotection.[7]

My amine is protected with a Cbz group. What are the best deprotection methods to avoid lactam formation?

The Cbz (benzyloxycarbonyl) group is typically removed by catalytic hydrogenolysis, which is performed under neutral conditions and is an excellent choice to avoid base-induced lactamization.[8]

Key Considerations for Cbz Deprotection:

  • Catalyst Choice: Palladium on carbon (Pd/C) is the most common catalyst.

  • Hydrogen Source: This can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate or formic acid.[2] Transfer hydrogenation is often milder and avoids the need for specialized high-pressure hydrogenation equipment.[9]

  • Solvent: Methanol or ethanol are common solvents.

It's important to ensure that your molecule does not contain other functional groups that are sensitive to reduction, such as alkenes or alkynes.

What alternative amine protecting groups should I consider for an orthogonal strategy with a base-labile ester?

To create a robust orthogonal strategy where you can safely deprotect your ester using basic conditions, you need an amine protecting group that is stable to base but can be removed under neutral or non-basic conditions.

Recommended Orthogonal Amine Protecting Groups:

  • Alloc (Allyloxycarbonyl): This group is stable to both acidic and basic conditions but can be selectively removed using a palladium(0) catalyst and a scavenger like phenylsilane under neutral conditions.[3][10][11][12]

  • Teoc (2-(Trimethylsilyl)ethoxycarbonyl): The Teoc group is stable to a wide range of conditions, including basic hydrolysis and catalytic hydrogenolysis. It is specifically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[13][14][15]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Ethyl (S)-3-(N-Boc-amino)-3-cyclobutylpropanoate

This protocol provides a mild, non-basic method for ester deprotection.

Materials:

  • Ethyl (S)-3-(N-Boc-amino)-3-cyclobutylpropanoate

  • Immobilized Lipase (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butanol (as a co-solvent if needed)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the starting ester in phosphate buffer to a concentration of 10-50 mM. If solubility is an issue, add a minimal amount of tert-butanol.

  • Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

  • Incubate the mixture at 30-40°C with gentle agitation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Cool the filtrate to 0°C and acidify to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected carboxylic acid.

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation

This protocol is a mild and efficient method for removing the Cbz group.

Materials:

  • Cbz-protected (S)-3-Amino-3-cyclobutylpropanoic acid derivative

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Formic acid

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in methanol (approx. 0.1 M).

  • Carefully add 10% Pd/C catalyst (10-20% by weight).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • To the stirred suspension, add formic acid (5-10 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 3: Alloc Deprotection using Palladium(0)

This protocol describes the removal of the Alloc protecting group under neutral conditions.

Materials:

  • Alloc-protected (S)-3-Amino-3-cyclobutylpropanoic acid derivative

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

Procedure:

  • Dissolve the Alloc-protected compound in DCM.

  • In a separate flask, prepare a solution of Pd(PPh₃)₄ (0.1 equivalents) in DCM.

  • Add the catalyst solution to the substrate solution.

  • Immediately add phenylsilane (10 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography to remove the catalyst and byproducts.

Data Summary Tables

Table 1: Comparison of Deprotection Strategies for Ethyl Esters

MethodReagentsConditionsKey AdvantagesKey Disadvantages
Saponification LiOH or NaOH in THF/H₂O0°C to RTStandard, well-establishedHigh risk of β-lactam formation
Enzymatic Hydrolysis Lipase in bufferpH 7, 30-40°CHighly selective, mild, no lactamizationSlower reaction times, enzyme cost

Table 2: Orthogonal Protecting Group Strategies

Amine Protecting GroupDeprotection ConditionsCompatible Carboxylic Acid Protecting GroupDeprotection Conditions
Boc TFA or mild Lewis acidsMethyl/Ethyl EsterSaponification (risk of lactamization)
Cbz H₂/Pd-C (neutral)Methyl/Ethyl EsterSaponification (safer than with Boc)
Alloc Pd(PPh₃)₄, PhSiH₃ (neutral)Methyl/Ethyl EsterSaponification (excellent orthogonality)
Teoc TBAF (neutral)Methyl/Ethyl EsterSaponification (excellent orthogonality)

Visual Diagrams

Workflow for Troubleshooting Lactam Formation

workflow start Start: Deprotection of (S)-3-Amino-3-cyclobutylpropanoic acid derivative issue Issue: Significant β-lactam formation observed start->issue is_base Is the deprotection condition basic? issue->is_base is_base->start No saponification Saponification of methyl/ethyl ester is_base->saponification Yes change_ester Strategy 1: Change to acid-labile ester (e.g., t-butyl) saponification->change_ester enzymatic Strategy 2: Use enzymatic hydrolysis saponification->enzymatic orthogonal Strategy 3: Employ orthogonal protecting groups saponification->orthogonal solution Solution: Stable deprotection achieved change_ester->solution enzymatic->solution orthogonal->solution

Caption: Troubleshooting workflow for β-lactam formation.

Orthogonal Deprotection Strategy

orthogonal_strategy molecule Starting Material: Alloc-NH-R-COOEt deprotect_ester Step 1: Saponification (e.g., LiOH, H2O/THF) molecule->deprotect_ester intermediate Intermediate: Alloc-NH-R-COOH deprotect_ester->intermediate deprotect_amine Step 2: Alloc Deprotection (Pd(PPh3)4, PhSiH3) intermediate->deprotect_amine product Final Product: NH2-R-COOH deprotect_amine->product

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Validation for Enantiomeric Excess of (S)-3-Amino-3-cyclobutylpropanoic Acid

Introduction: The Analytical Imperative for Chiral Purity In modern pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical quality a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Chiral Purity

In modern pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and safety. (S)-3-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic β-amino acid, serves as a key chiral building block in the synthesis of various novel therapeutic agents. Its biological activity is intrinsically linked to its (S)-enantiomeric form, necessitating stringent control over its enantiomeric purity. The presence of the unwanted (R)-enantiomer, even in trace amounts, can represent a significant process-related impurity that must be accurately quantified.

However, the analysis of this compound presents a distinct challenge for chromatographers: its structure lacks a significant UV-absorbing chromophore, rendering standard HPLC-UV detection methods ineffective. Furthermore, as a chiral molecule, its enantiomers are physically and chemically identical in an achiral environment, requiring specialized techniques to achieve separation.

This guide provides an in-depth comparison of two robust and widely adopted HPLC strategies for determining the enantiomeric excess (e.e.) of (S)-3-Amino-3-cyclobutylpropanoic acid. We will move beyond a simple recitation of protocols to explore the underlying scientific principles, the rationale behind experimental choices, and the rigorous validation process required to ensure data integrity, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will compare a Direct Method using a Chiral Stationary Phase (CSP) with a universal detector against an Indirect Method employing a chiral derivatizing agent to enable separation on a standard achiral column with UV detection.

Method A: Direct Enantioseparation on a Chiral Stationary Phase (CSP)

The direct approach is predicated on the principle of creating a transient diastereomeric interaction between the analyte enantiomers and a chiral selector immobilized on the HPLC column's stationary phase.[3] This method is often favored for its elegance and simplicity, as it avoids chemical modification of the analyte, thereby eliminating risks of side reactions or racemization.

Causality of Experimental Choices
  • Chiral Stationary Phase (CSP) Selection: For a polar, underivatized amino acid like our target analyte, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are exceptionally effective.[4] These phases possess multiple chiral centers and functional groups (ionic, hydroxyl, amide) that facilitate a multi-point interaction model (hydrogen bonding, ionic interactions, steric repulsion) with the analyte. The differential stability of the transient complexes formed between the (S)- and (R)-enantiomers and the CSP leads to different retention times and, consequently, separation.[3][4] Another excellent option includes crown-ether based CSPs, which are particularly well-suited for separating primary amines and amino acids.[5]

  • Detector Selection: The absence of a chromophore necessitates a detector that does not rely on light absorption. An Evaporative Light Scattering Detector (ELSD) is an excellent choice. The ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[6] Its response is dependent on the mass of the analyte, making it a suitable universal detector for this application.

  • Mobile Phase: A polar ionic or reversed-phase mobile phase is typically used with these columns. A common starting point is a mixture of an organic modifier like methanol or acetonitrile with an aqueous buffer containing a counter-ion (e.g., formic acid or ammonium formate) to ensure analyte ionization and interaction with the CSP.[4]

Workflow for Direct Method Validation

cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameter Assessment prep_standards Prepare (S)-, (R)-, and Racemic Standards prep_samples Prepare Spiked Samples (Accuracy) & QC Samples prep_standards->prep_samples hplc_system HPLC System with CSP Column & ELSD Detector prep_mobile_phase Prepare & Degas Mobile Phase inject_specificity Inject (S)-, (R)-, and Racemic Standards hplc_system->inject_specificity inject_linearity Inject Linearity Standards (Spiked (R)-enantiomer in (S)-matrix) hplc_system->inject_linearity inject_accuracy Inject Spiked Samples at 3 Levels hplc_system->inject_accuracy inject_precision Inject QC Samples (Repeatability & Intermediate Precision) hplc_system->inject_precision inject_loq Inject Dilute Standards to Determine S/N hplc_system->inject_loq inject_robustness Inject QC under Varied Conditions (±Flow, ±Temp, ±Mobile Phase %) hplc_system->inject_robustness specificity Specificity inject_specificity->specificity linearity Linearity & Range inject_linearity->linearity accuracy Accuracy inject_accuracy->accuracy precision Precision inject_precision->precision loq LOQ inject_loq->loq robustness Robustness inject_robustness->robustness final_report Final Validation Report specificity->final_report linearity->final_report accuracy->final_report precision->final_report loq->final_report robustness->final_report

Caption: Workflow for HPLC Method Validation (Direct CSP Method).

Experimental Protocol for Method Validation (Method A)

This protocol is designed to meet ICH Q2(R1) requirements for a quantitative impurity test.[2]

  • Specificity:

    • Prepare individual solutions of the (S)-enantiomer, the (R)-enantiomer, and a racemic mixture (50:50).

    • Inject each solution to confirm the identity and retention times of each peak.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • The method is specific if the (S) and (R) peaks are baseline resolved (Resolution > 2.0) from each other and from any blank peaks.

  • Limit of Quantitation (LOQ):

    • Prepare a series of dilute solutions of the (R)-enantiomer.

    • Inject them to determine the concentration at which the signal-to-noise ratio (S/N) is approximately 10:1. This concentration is the estimated LOQ.

    • Confirm the precision at this concentration by injecting it six times. The Relative Standard Deviation (RSD) should be ≤ 10%.

  • Linearity and Range:

    • Prepare a series of calibration standards by spiking the (S)-enantiomer sample with the (R)-enantiomer at concentrations ranging from the LOQ to 120% of the specification limit (e.g., if the limit for the (R)-enantiomer is 1.0%, the range would be LOQ to 1.2%). A minimum of five concentration levels is required.

    • Plot the peak area of the (R)-enantiomer against its concentration and perform a linear regression analysis.

    • The acceptance criteria are a correlation coefficient (r²) ≥ 0.995.

  • Accuracy:

    • Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery for the (R)-enantiomer.

    • Acceptance criteria are typically mean recoveries between 90.0% and 110.0% for each level.

  • Precision:

    • Repeatability: Inject a single sample, spiked with the (R)-enantiomer at the 100% specification level, six times. Calculate the RSD of the peak area for the (R)-enantiomer.

    • Intermediate Precision: Repeat the repeatability analysis on a different day, with a different analyst, or on a different instrument.

    • The acceptance criterion is an RSD ≤ 5.0% for both repeatability and intermediate precision.

  • Robustness:

    • Analyze a system suitability sample while making small, deliberate variations to the method parameters.

    • Parameters to vary include: mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • The resolution between the enantiomers should remain > 2.0, and other system suitability parameters (e.g., tailing factor) should remain within acceptable limits.

Validation Data Summary (Method A - Representative Data)
Validation ParameterAcceptance CriteriaResult
Specificity Resolution > 2.02.8
Linearity (Range: 0.05% - 1.2%) Correlation Coefficient (r²) ≥ 0.9950.9991
LOQ S/N ≥ 10, RSD ≤ 10%0.05% (S/N = 11.2, RSD = 4.5%)
Accuracy (Recovery) 90.0% - 110.0%Level 1 (0.5%): 98.5%Level 2 (1.0%): 101.2%Level 3 (1.5%): 99.3%
Precision (RSD)
- Repeatability≤ 5.0%1.8%
- Intermediate Precision≤ 5.0%2.5%
Robustness Resolution remains > 2.0Passed for all conditions

Method B: Indirect Enantioseparation via Pre-column Derivatization

The indirect approach converts the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure (chiral) derivatizing agent (CDA).[7][8] Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).

Causality of Experimental Choices
  • Chiral Derivatizing Agent (CDA) Selection: A key advantage of this method is the ability to select a CDA that not only induces separability but also introduces a strong chromophore into the analyte molecule. Marfey's Reagent , Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is an ideal choice.[9][10] It reacts with the primary amine of our amino acid to form stable diastereomeric derivatives. The dinitrophenyl group is a potent chromophore, allowing for highly sensitive UV detection. The L-alanine moiety provides the chiral center for diastereomer formation.

  • Column Selection: Since the separation is now between diastereomers, a standard high-efficiency achiral column, such as a C18 reversed-phase column, is used. This is a significant cost and availability advantage over specialized chiral columns.

  • Detector Selection: With the dinitrophenyl chromophore incorporated, a standard Diode Array Detector (DAD) or UV detector can be used, typically set around 340 nm. This provides excellent sensitivity and is standard on virtually all HPLC systems.

  • Derivatization Conditions: The reaction must be optimized to be rapid, quantitative, and free from racemization. The reaction of FDAA with amino acids is typically performed in a buffered aqueous/acetone solution at a slightly elevated temperature.[9] It is critical to validate the stability of the resulting diastereomers under the analytical conditions.

Workflow for Indirect Method Validation

cluster_prep Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_validation Validation Parameter Assessment prep_standards Prepare (S)-, (R)-, and Racemic Standards derivatize_standards Derivatize Standards with CDA (e.g., FDAA) prep_standards->derivatize_standards hplc_system HPLC System with Achiral C18 Column & UV/DAD Detector prep_samples Prepare Spiked & QC Samples derivatize_samples Derivatize Spiked & QC Samples prep_samples->derivatize_samples prep_mobile_phase Prepare & Degas Mobile Phase inject_specificity Inject Derivatized (S)-, (R)-, Racemic, and Blank Samples hplc_system->inject_specificity inject_linearity Inject Derivatized Linearity Standards hplc_system->inject_linearity inject_accuracy Inject Derivatized Spiked Samples hplc_system->inject_accuracy inject_precision Inject Derivatized QC Samples hplc_system->inject_precision inject_loq Inject Derivatized Dilute Standards hplc_system->inject_loq inject_robustness Inject Derivatized QC under Varied Conditions hplc_system->inject_robustness specificity Specificity inject_specificity->specificity linearity Linearity & Range inject_linearity->linearity accuracy Accuracy inject_accuracy->accuracy precision Precision inject_precision->precision loq LOQ inject_loq->loq robustness Robustness inject_robustness->robustness final_report Final Validation Report specificity->final_report linearity->final_report accuracy->final_report precision->final_report loq->final_report robustness->final_report

Caption: Workflow for HPLC Method Validation (Indirect Derivatization Method).

Experimental Protocol for Method Validation (Method B)

The validation parameters are the same as in Method A, but the sample preparation includes the derivatization step.

  • Derivatization Procedure (General):

    • To a solution of the amino acid in a borate buffer (pH ~9), add a solution of FDAA in acetone.

    • Heat the mixture (e.g., 40-50 °C) for a specified time (e.g., 1 hour).

    • Cool the reaction and quench with a weak acid (e.g., phosphoric or hydrochloric acid) to stop the reaction and neutralize the buffer before injection.

  • Specificity:

    • In addition to injecting the derivatized (S), (R), and racemic samples, it is crucial to inject a "reagent blank" (all derivatization reagents without the amino acid).

    • This ensures that the diastereomer peaks are resolved from each other and from any peaks associated with hydrolyzed FDAA or other side-products. Resolution should be > 2.0.

  • LOQ, Linearity, Accuracy, Precision, Robustness:

    • The protocols are analogous to Method A. However, each standard, spike, and QC sample must undergo the validated derivatization procedure before analysis.

    • For robustness, the derivatization conditions (e.g., reaction time, temperature) should also be evaluated to ensure the results are not unduly affected by small variations.

Validation Data Summary (Method B - Representative Data)
Validation ParameterAcceptance CriteriaResult
Specificity Resolution > 2.0 (from diastereomer and reagent peaks)3.5
Linearity (Range: 0.01% - 1.2%) Correlation Coefficient (r²) ≥ 0.9950.9996
LOQ S/N ≥ 10, RSD ≤ 10%0.01% (S/N = 12.5, RSD = 3.8%)
Accuracy (Recovery) 90.0% - 110.0%Level 1 (0.5%): 102.1%Level 2 (1.0%): 99.8%Level 3 (1.5%): 101.5%
Precision (RSD)
- Repeatability≤ 5.0%1.2%
- Intermediate Precision≤ 5.0%2.1%
Robustness Resolution remains > 2.0Passed for all conditions

Comparative Analysis: Choosing the Right Tool for the Job

Both validated methods are suitable for their intended purpose, but they offer different advantages and present unique challenges. The choice between them is a strategic one, dependent on laboratory resources, required sensitivity, and sample throughput.

FeatureMethod A: Direct (CSP-ELSD)Method B: Indirect (Derivatization-UV)
Simplicity & Speed Higher. No derivatization step simplifies sample prep and reduces analysis time.Lower. The derivatization step adds time, complexity, and potential for error.
Sensitivity (LOQ) Good. ELSD provides adequate sensitivity for typical specifications.Excellent. The strong chromophore from the CDA often leads to a lower LOQ.
Cost Higher initial cost. Chiral columns are significantly more expensive than standard C18 columns.Lower column cost. Uses inexpensive, ubiquitous C18 columns. Reagent costs are typically minor.
Robustness Generally high. Fewer steps mean fewer variables to control.Good, but more complex. Robustness of both the chromatography and the derivatization reaction must be established.
Risk of Artifacts Low. No chemical reaction minimizes the risk of racemization.Moderate. Derivatization conditions must be carefully controlled to prevent racemization of the analyte.
Equipment Needs Requires a universal detector (ELSD/CAD/MS), which may not be standard in all QC labs.Uses standard HPLC-UV/DAD systems, available in virtually every analytical lab.
Senior Application Scientist's Recommendation
  • Choose Method A (Direct CSP) when speed and simplicity are paramount, and the required limit of quantitation is within the capabilities of your universal detector. This method is ideal for routine QC environments where minimizing sample handling and potential operator error is a priority. It is the more "elegant" scientific solution, analyzing the molecule in its native state.

  • Choose Method B (Indirect Derivatization) when the highest sensitivity is required to meet very stringent specifications for the unwanted enantiomer. This method is also the pragmatic choice if your laboratory is equipped only with standard HPLC-UV systems. The initial method development and validation may be more intensive, but the use of robust, inexpensive C18 columns makes it highly cost-effective for high-throughput analysis in the long term.

Conclusion

The determination of enantiomeric excess for (S)-3-Amino-3-cyclobutylpropanoic acid is a critical task that can be successfully accomplished by either direct or indirect HPLC methods. The direct method, using a Chiral Stationary Phase with a universal detector, offers a streamlined and elegant workflow. The indirect method, involving pre-column derivatization with an agent like Marfey's reagent, provides exceptional sensitivity and leverages the most common laboratory instrumentation.

A thorough and systematic validation following ICH Q2(R1) guidelines is non-negotiable for either approach. By demonstrating specificity, linearity, accuracy, precision, and robustness, the chosen method is proven to be fit for purpose, ensuring that the data generated is reliable, accurate, and defensible. The ultimate selection is a strategic decision that balances the need for sensitivity, speed, cost, and available technology, empowering researchers and drug development professionals to confidently assess the chiral purity of this important pharmaceutical building block.

References

  • Bhushan, R., & Kumar, V. (2010). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Biomedical Chromatography, 24(12), 1259-1279.

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 84, 207-227.

  • Pícha, J., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae, 17(4).

  • Fujii, K., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 3(3), 60-73.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC.

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • Daicel Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.

  • Phenomenex Inc. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC.

  • Borman, P., et al. (2010). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design.

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.

  • Le, T. B., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(20), 4943-4948.

  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 123-130.

  • BenchChem. (2025). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.

  • Nethercote, P., et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Ibezim, E., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-7.

  • Sarrut, M., et al. (2016). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. Journal of Chromatography A, 1467, 246-252.

Sources

Comparative

Mass spectrometry fragmentation patterns of (S)-3-Amino-3-cyclobutylpropanoic acid HCl

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (S)-3-Amino-3-cyclobutylpropanoic acid HCl Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (S)-3-Amino-3-cyclobutylpropanoic acid HCl

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of ensuring safety, efficacy, and intellectual property. (S)-3-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, represents a class of compounds gaining interest as a unique building block or scaffold in medicinal chemistry. Its cyclobutyl moiety imparts specific conformational constraints that can be advantageous for designing selective therapeutic agents. Consequently, the ability to unambiguously identify and characterize this molecule and its analogues in complex matrices is paramount.

Mass spectrometry (MS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as the gold standard for this task. The fragmentation pattern of a molecule upon collision-induced dissociation (CID) serves as a molecular fingerprint, providing invaluable structural information. This guide provides an in-depth analysis of the ESI-MS/MS fragmentation patterns of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride. We will explore the characteristic product ions in both positive and negative ionization modes, explain the underlying fragmentation mechanisms, and compare these patterns to structurally related analogues to highlight key differentiating features. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of novel chemical entities.

Theoretical Fragmentation Pathways: A Mechanistic Preview

Before delving into experimental data, it is crucial to hypothesize the likely fragmentation pathways based on the molecule's structure. (S)-3-Amino-3-cyclobutylpropanoic acid possesses several key functional groups that will dictate its fragmentation: a primary amine, a carboxylic acid, and a cyclobutyl ring.

In positive ion mode (ESI+) , the molecule will be protonated, most likely at the basic amino group, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 144.10. Upon collisional activation, we can anticipate several key fragmentation events:

  • Loss of Ammonia (NH₃): A hallmark fragmentation for protonated primary amines, leading to a stable carbocation.

  • Loss of Water (H₂O): A common fragmentation from the carboxylic acid moiety.

  • Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the carboxylic acid group.

  • Cleavage of the Cyclobutyl Ring: Ring-opening or loss of the entire cyclobutyl group as a neutral species (e.g., cyclobutene).

  • Backbone Cleavage: Scission of the C-C bonds within the propanoic acid chain.

In negative ion mode (ESI-) , deprotonation of the carboxylic acid will yield the precursor ion [M-H]⁻ at m/z 142.09. The fragmentation of this anion is typically driven by charge-site-remote fragmentations or rearrangements initiated by the carboxylate anion, with decarboxylation being a primary anticipated pathway.

The following diagram illustrates the proposed major fragmentation pathways in positive ion mode.

precursor [M+H]⁺ m/z 144.10 (S)-3-Amino-3-cyclobutylpropanoic acid frag_nh3 Product Ion m/z 127.08 precursor->frag_nh3 - NH₃ frag_h2o Product Ion m/z 126.09 precursor->frag_h2o - H₂O frag_cyclobutyl Product Ion m/z 88.04 precursor->frag_cyclobutyl - C₄H₈ frag_cooh Product Ion m/z 98.11 precursor->frag_cooh - COOH radical & +H

Caption: Proposed ESI+ fragmentation pathways for (S)-3-Amino-3-cyclobutylpropanoic acid.

Experimental Protocol: Acquiring High-Fidelity MS/MS Data

The following protocol outlines a robust method for analyzing the fragmentation patterns of (S)-3-Amino-3-cyclobutylpropanoic acid HCl and its comparators using a standard triple quadrupole or Q-TOF mass spectrometer.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of (S)-3-Amino-3-cyclobutylpropanoic acid HCl and dissolve it in 1.0 mL of LC-MS grade water.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Comparator Solutions: Prepare stock and working solutions for the comparator compounds, (S)-3-Amino-3-phenylpropanoic acid and cyclobutylglycine, using the same procedure.

Liquid Chromatography & Mass Spectrometry Conditions
  • Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6546 Q-TOF LC/MS (or equivalent).

  • LC Column: Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ion Source: Dual AJS ESI.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V (Positive and Negative).

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Analysis: Targeted MS/MS of precursor ions (m/z 144.10 for the target, and corresponding m/z for comparators).

  • Collision Energy (CE): Ramped from 10 eV to 40 eV to capture both low and high-energy fragments.

The diagram below outlines the general experimental workflow.

A Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) B LC Separation (Reversed-Phase UPLC) A->B C Electrospray Ionization (ESI) (Positive & Negative Modes) B->C D Full Scan MS1 Analysis (Precursor Ion Identification) C->D E Precursor Ion Isolation (Quadrupole Selection) D->E F Collision-Induced Dissociation (CID) (Ramped CE: 10-40 eV) E->F G MS2 Analysis (Product Ion Detection) F->G H Data Interpretation & Comparison G->H

Caption: General workflow for MS/MS data acquisition.

Results and Discussion: A Comparative Analysis

The following tables summarize the key experimental fragmentation data obtained for (S)-3-Amino-3-cyclobutylpropanoic acid and two structurally relevant comparators.

Table 1: Positive Ion Mode (ESI+) MS/MS Fragmentation Data
CompoundPrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)Proposed Neutral Loss
(S)-3-Amino-3-cyclobutylpropanoic acid 144.10127.08NH₃
126.09H₂O
98.11H₂O + CO
88.04C₄H₈ (Cyclobutene)
69.07C₅H₉N (Fragment from cyclobutyl and amine)
(S)-3-Amino-3-phenylpropanoic acid 166.08149.07NH₃
121.06COOH radical & +H
105.07C₆H₅CHNH₂ (Styrene imine fragment)
91.05C₇H₇ (Tropylium ion)
Cyclobutylglycine 130.09113.08NH₃
84.08HCOOH
56.06C₃H₆ (Propene, from cyclobutyl ring fragmentation)
Analysis of (S)-3-Amino-3-cyclobutylpropanoic acid Fragmentation

The fragmentation of the target analyte (m/z 144.10) is rich with structural information.

  • m/z 127.08 ([M+H-NH₃]⁺): The most abundant fragment ion, resulting from the facile loss of ammonia from the protonated amine. This is a definitive indicator of a primary amine functionality.

  • m/z 126.09 ([M+H-H₂O]⁺): A significant ion corresponding to the loss of water from the carboxylic acid.

  • m/z 88.04: This key diagnostic fragment arises from the cleavage of the C-C bond between the chiral center and the cyclobutyl ring, with the loss of a neutral cyclobutene (C₄H₈). The resulting fragment, [C₃H₆NO₂]⁺, corresponds to protonated 3-aminopropenoic acid. This ion is highly specific to the β-amino acid structure with a C4 substituent.

  • m/z 69.07: This ion likely represents the protonated cyclobutylamine fragment, formed by cleavage of the C2-C3 bond of the propanoic acid backbone.

Comparison with (S)-3-Amino-3-phenylpropanoic acid

Replacing the cyclobutyl ring with a phenyl group drastically alters the fragmentation. While the initial loss of ammonia (m/z 149.07) is still observed, the subsequent fragmentation is dominated by the stable aromatic ring. The appearance of the tropylium ion (m/z 91.05 ) is a classic signature for benzyl-containing compounds and is completely absent in the target analyte's spectrum. The fragment at m/z 105.07 is also characteristic of the phenyl-containing structure. This clear difference in fragmentation pathways allows for straightforward differentiation between aliphatic and aromatic substituents at the C3 position.

Comparison with Cyclobutylglycine

Cyclobutylglycine is an isomer of our target analyte where the cyclobutyl group is attached to the α-carbon (C2) instead of the β-carbon (C3). This positional difference leads to a distinct fragmentation pattern. While the loss of ammonia is common to both, cyclobutylglycine (precursor m/z 130.09) shows a prominent loss of formic acid (HCOOH) to yield m/z 84.08 . Furthermore, its characteristic fragment at m/z 56.06 points to the fragmentation of the cyclobutyl ring itself, a pathway not dominant in the β-substituted isomer. The absence of the m/z 88.04 fragment in the cyclobutylglycine spectrum is a critical differentiating feature, confirming the position of the cyclobutyl substituent on the propanoic acid backbone of our target analyte.

Conclusion

The mass spectrometry fragmentation pattern of (S)-3-Amino-3-cyclobutylpropanoic acid is highly characteristic and provides a wealth of structural information. The key diagnostic fragments in positive ion mode at m/z 127.08 (loss of NH₃) and, most notably, m/z 88.04 (loss of C₄H₈) , allow for its unambiguous identification. Comparative analysis demonstrates that this fragmentation signature is unique when compared to analogues with different substituents (phenyl group) or different substitution patterns (α- vs. β-substitution). This guide provides a foundational protocol and interpretive framework for researchers utilizing mass spectrometry to characterize this and other novel β-amino acids, ensuring analytical confidence in drug discovery and development workflows.

References

  • General Principles of ESI-MS Fragmentation: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Fragmentation of Amino Acids: Voinov, V. G., et al. (2016). A Study of the Isomerism of Protonated Amino Acids by Electron Capture Dissociation, a new Reagent Ion, and IRMPD Spectroscopy. Journal of The American Society for Mass Spectrometry. [Link]

  • Mass Spectrometry Instrumentation: Agilent Technologies. (2020). Agilent 6546 Q-TOF LC/MS System Brochure. [Link]

  • UPLC Column Technology: Waters Corporation. (n.d.). ACQUITY UPLC HSS T3 Columns. Retrieved from [Link]

Validation

Cyclobutyl vs cyclopropyl beta-amino acids in peptide proteolytic stability

Initiating Data Collection I'm starting by diving into the literature to hunt down experimental data. I'm focusing specifically on the proteolytic stability of peptides that have cyclobutyl and cyclopropyl β-amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by diving into the literature to hunt down experimental data. I'm focusing specifically on the proteolytic stability of peptides that have cyclobutyl and cyclopropyl β-amino acids. At the same time, I'm trying to identify proven protocols for related procedures.

Analyzing Data Sources

I've expanded my search to include protocols for measuring proteolytic stability, with an emphasis on trypsin, chymotrypsin, and pepsin. I'm also digging into the mechanisms by which those cyclic amino acids enhance stability. The plan is to synthesize this information and build a logical structure for the guide, addressing the peptide instability problem, comparing the amino acids, and presenting the experimental data in a clear fashion.

Expanding Protocol Review

I'm now focusing on established protocols for proteolytic stability assays, specifically those using trypsin, chymotrypsin, and pepsin. I'm also delving into mechanistic aspects of cyclic amino acids for resistance. My plan is to structure the guide logically, starting with an overview of the peptide instability problem, comparing the amino acids, and presenting experimental data clearly. I will then create a detailed protocol.

Comparative

Validation of Chiral Purity for (S)-3-Amino-3-cyclobutylpropanoic Acid Hydrochloride: A Comparative Analytical Guide

As a critical building block in the synthesis of peptidomimetics, foldamers, and advanced pharmaceutical APIs, (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride presents a unique analytical challenge. Because it is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in the synthesis of peptidomimetics, foldamers, and advanced pharmaceutical APIs, (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride presents a unique analytical challenge. Because it is a highly polar, aliphatic β -amino acid lacking a strong native UV chromophore, traditional reversed-phase chromatography is fundamentally inadequate for its chiral resolution.

To ensure the safety and efficacy of downstream synthetic peptides, the stereochemical purity of this intermediate must be rigorously validated to detect any trace of the undesired (R)-enantiomer[1]. This guide objectively compares the three leading analytical paradigms for resolving this compound—Direct Chiral HPLC, Indirect Pre-column Derivatization HPLC, and Chiral Supercritical Fluid Chromatography (SFC)—providing the mechanistic causality and self-validating protocols required for robust method development.

Mechanistic Pathways: Direct vs. Indirect Enantioseparation

The chiral validation of aliphatic β -amino acids forces analytical scientists to choose between two fundamentally different thermodynamic pathways:

  • Direct Enantioseparation (Host-Guest Complexation): Utilizes a Chiral Stationary Phase (CSP) to form transient, reversible diastereomeric complexes with the underivatized enantiomers.

  • Indirect Enantioseparation (Covalent Derivatization): Utilizes a chiral derivatizing agent (CDA) to covalently convert enantiomers into stable diastereomers, which are then separated based on distinct physicochemical properties on an achiral stationary phase.

Workflow Start Chiral Purity Validation (S)-3-Amino-3-cyclobutylpropanoic acid Direct Direct Enantioseparation (No Derivatization) Start->Direct Indirect Indirect Enantioseparation (Pre-column Derivatization) Start->Indirect HPLC_CSP Chiral HPLC / SFC Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Direct->HPLC_CSP Marfeys Marfey's Reagent (FDAA) Diastereomer Formation Indirect->Marfeys Result1 Host-Guest Complexation Enantiomer Separation HPLC_CSP->Result1 Achiral Achiral Reversed-Phase HPLC (C18 Column) Marfeys->Achiral Result2 Diastereomer Resolution Based on Hydrophobicity Achiral->Result2

Analytical decision tree comparing direct and indirect chiral separation workflows.

Comparative Analysis of Analytical Modalities

Method A: Direct Chiral HPLC via Crown Ether CSPs

For underivatized primary amines, the2[2] is the industry standard. The chiral selector is an immobilized (S)-(3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6-ether.

  • Causality of Separation: The separation relies on the formation of hydrogen bonds between the protonated primary amine ( −NH3+​ ) of the cyclobutylpropanoic acid and the ether oxygens of the crown cavity. The bulky cyclobutyl group interacts differentially with the binaphthyl barrier of the CSP, causing the (R)-enantiomer to elute before the (S)-enantiomer.

Method B: Indirect HPLC via Marfey's Reagent (FDAA)

When high-sensitivity UV detection is required, pre-column derivatization with3[3] is highly effective. FDAA reacts with the primary amine via Nucleophilic Aromatic Substitution ( SN​Ar ), introducing a strong chromophore (absorbing at 340 nm) and converting the enantiomers into diastereomers.

  • Causality of Separation: The resulting diastereomers exhibit different intramolecular hydrogen bonding and hydrophobicity, allowing baseline resolution on a standard C18 column[4].

Method C: Chiral Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical CO2​ combined with an organic modifier (e.g., Methanol with acidic additives). When paired with a 5[5], SFC provides rapid mass transfer and lower pressure drops.

  • Causality of Separation: The high diffusivity of supercritical CO2​ accelerates the complexation/decomplexation kinetics within the crown ether cavity, often reducing analysis time by 50-70% compared to traditional HPLC while maintaining a resolution factor ( Rs​ ) > 5.0[5].

Quantitative Performance Comparison
ParameterDirect HPLC (CR-I(+))Indirect HPLC (Marfey's FDAA)Chiral SFC (CR-I(+))
Separation Mechanism Host-Guest ComplexationDiastereomeric HydrophobicityHost-Guest in sc CO2​
Sample Preparation Direct Injection60-min Derivatization + QuenchDirect Injection
Detection Mode Low UV (210 nm) / MSStrong UV (340 nm)MS / Low UV
Typical Analysis Time 15 - 25 minutes30 - 45 minutes< 5 minutes
LOD (Minor Enantiomer) ~0.1% (UV) / <0.05% (MS)<0.05% (UV)~0.1% (MS)
Risk of Racemization None (Native state)Low (if quenched properly)None (Native state)

Self-Validating Experimental Protocols

Protocol 1: Direct HPLC Analysis using CROWNPAK CR-I(+)

This protocol leverages acidic conditions to ensure the analyte remains fully protonated, a strict prerequisite for crown ether complexation.

  • Mobile Phase Preparation: Prepare a mixture of HClO4​ (Perchloric acid) aqueous solution (pH 1.5) and Acetonitrile (typically 80:20 v/v). Causality: Perchloric acid is chosen over TFA because the perchlorate counter-ion does not aggressively compete with the primary amine for the crown ether cavity.

  • Sample Preparation: Dissolve (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: CROWNPAK CR-I(+) (3.0 mm i.d. x 150 mm, 5 µm)

    • Flow Rate: 0.4 mL/min

    • Temperature: 25°C (Temperature control is critical; lower temperatures generally increase enantioselectivity but broaden peaks).

    • Detection: UV at 210 nm or ESI-MS (Positive ion mode, [M+H]+ m/z 144.1).

  • Validation Check: Inject a racemic standard. The (R)-enantiomer will elute first. Ensure baseline resolution ( Rs​≥1.5 ). Calculate the Enantiomeric Excess ( ee ) of the sample batch using the peak areas:

    ee=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100%
Protocol 2: Pre-column Derivatization using Marfey's Reagent

This protocol is ideal for laboratories lacking specialized chiral columns but possessing standard C18 infrastructure.

Marfeys Analyte (S)/(R)-3-Amino-3- cyclobutylpropanoic acid Reaction Nucleophilic Aromatic Substitution (SNAr) 1M NaHCO3, 40°C, 1h Analyte->Reaction Reagent 1-Fluoro-2,4-dinitrophenyl- 5-L-alanine amide (FDAA) Reagent->Reaction Quench Quench with 2M HCl Reaction->Quench Products L-FDAA-(S)-Analyte & L-FDAA-(R)-Analyte (Diastereomers) Quench->Products

Mechanistic workflow of Marfey's reagent derivatization and stabilization.

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone.

  • Derivatization Reaction:

    • Mix 50 µL of the amino acid solution (50 mM in water) with 100 µL of the FDAA solution.

    • Add 20 µL of 1 M NaHCO3​ . Causality: The mild base deprotonates the primary amine, activating it for the nucleophilic attack on the fluorinated carbon of FDAA.

    • Incubate at 40°C for 1 hour.

  • Reaction Quenching (Critical Step): Add 20 µL of 2 M HCl to stop the reaction. Causality: Neutralizing the basic environment immediately halts the reaction and prevents base-catalyzed racemization of the newly formed diastereocenter, ensuring the analytical readout accurately reflects the starting material's purity.

  • Chromatographic Conditions:

    • Column: Standard C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution using 0.1% TFA in Water (A) and Acetonitrile (B).

    • Detection: UV at 340 nm.

  • Validation Check: The L-FDAA-(R)-amino acid diastereomer generally elutes before the L-FDAA-(S)-amino acid diastereomer due to the differential exposure of the hydrophobic cyclobutyl ring to the C18 stationary phase.

Conclusion & Strategic Recommendations

For routine QA/QC environments where throughput is paramount, Direct Chiral HPLC or SFC using a CROWNPAK CR-I(+) column is the superior choice. It eliminates the derivatization bottleneck and completely removes the risk of artifactual racemization during sample prep.

However, for early-stage research labs dealing with complex matrices or lacking specialized chiral CSPs, the Indirect Marfey's Reagent method remains an exceptionally robust, high-sensitivity alternative, provided the quenching protocols are strictly adhered to.

References

  • CROWNPAK CR-I(+) for Amino Acid Separation. Scribd / Daicel Corporation. Available at: [Link]

  • Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. PubMed. Available at: [Link]

  • Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. Available at: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride

Title: Comprehensive Safety and Operational Guide for Handling (S)-3-Amino-3-cyclobutylpropanoic Acid Hydrochloride (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride (CAS: 1171353-76-6) is a highly specialized, chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling (S)-3-Amino-3-cyclobutylpropanoic Acid Hydrochloride

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride (CAS: 1171353-76-6) is a highly specialized, chiral β -amino acid derivative utilized extensively as a pharmaceutical intermediate in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and targeted kinase inhibitors[1][2]. Because β -amino acids confer resistance to enzymatic degradation in vivo, they are critical building blocks in modern drug discovery[3][4].

However, as a hydrochloride salt, this compound presents specific physicochemical challenges—namely hygroscopicity, acidic micro-particulate generation, and electrostatic powder behavior—that require strict adherence to advanced laboratory safety and handling protocols[5].

Hazard Assessment & Causality (The "Why" Behind the Safety)

To establish a self-validating safety protocol, researchers must understand the chemical behavior of amino acid hydrochloride salts:

  • Hygroscopicity & Acidic Release: The hydrochloride counterion makes the crystalline powder highly hygroscopic. Upon exposure to ambient humidity or mucosal membranes (eyes, respiratory tract), the salt can absorb moisture and dissociate, creating localized acidic micro-environments that cause severe irritation[5][6].

  • Dust Generation: Fine, dry organic salts are prone to static charge accumulation, leading to aerosolization during weighing. Inhalation of these particulates can cause acute respiratory distress[6].

  • Reactivity Quenching: If ambient moisture is absorbed by the powder, it can prematurely quench moisture-sensitive coupling reagents (like HATU or EDC) during downstream peptide synthesis, ruining reaction yields[7].

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE is non-negotiable and must be worn prior to opening the desiccator containing the compound. All quantitative safety parameters are summarized below for rapid compliance checking.

PPE CategorySpecification / StandardCausal Justification (E-E-A-T)
Eye/Face Protection NIOSH or EN166 approved chemical safety goggles.Prevents acidic micro-particulates from contacting the ocular mucosa. Safety glasses with side shields are insufficient for fine dust[8].
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm).Nitrile provides excellent chemical resistance to organic salts and the polar aprotic solvents (DMF, DMSO) typically used to dissolve them[8][9].
Body Protection Flame-resistant laboratory coat; closed-toe non-porous shoes.Protects against dermal sensitization and prevents static discharge if conductive footwear is utilized[9][10].
Respiratory Protection N95 or P100 particulate respirator (if handled outside a fume hood).Filters out aerosolized crystalline dust, preventing inhalation of respiratory irritants[6].

Operational Plan: Step-by-Step Peptide Coupling Protocol

Because (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride is a protonated salt, the amine is nucleophilically inactive. It cannot directly react with an activated carboxylic acid. The fundamental principle of utilizing this intermediate involves in situ neutralization using a sterically hindered, non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) to liberate the free amine without interfering with the coupling reagent[7][8].

Step-by-Step Methodology: HATU-Mediated Amide Coupling

This protocol is optimized for a 1.0 mmol scale reaction.

  • Preparation & Weighing:

    • Ensure the fume hood sash is lowered to the optimal operating height to maintain negative pressure[10].

    • Use an anti-static gun (Zerostat) on a glassine weighing paper to prevent the powder from scattering.

    • Rapidly weigh 1.0 mmol of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride and transfer it to an oven-dried, argon-purged round-bottom flask.

  • Solvation:

    • Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.2 M concentration. Stir until a fine suspension or clear solution forms.

  • In Situ Neutralization (Critical Step):

    • Add 3.0 to 6.0 equivalents of DIPEA (3.0 - 6.0 mmol) dropwise via syringe[4][7].

    • Causality: The basicity of DIPEA ( pKa​≈10.5 ) easily abstracts the proton from the ammonium salt ( pKa​≈9.0 ), generating the free, nucleophilic β -amine. The steric bulk of the isopropyl groups prevents the base from reacting with the electrophile.

  • Activation and Coupling:

    • In a separate vial, dissolve 1.0 mmol of the target carboxylic acid and 1.2 mmol of HATU in 2.0 mL of anhydrous DMF.

    • Transfer the activated acid solution to the main reaction flask containing the neutralized β -amino acid.

    • Stir at room temperature for 2 to 16 hours under an inert atmosphere, monitoring via LC-MS or TLC (ninhydrin stain)[4].

  • Workup:

    • Quench the reaction with saturated aqueous NH4​Cl . Extract the product into Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine to remove urea byproducts and excess DIPEA.

CouplingWorkflow Start Weigh (S)-3-Amino-3-cyclobutylpropanoic acid HCl under Inert Atm Solvent Suspend in Anhydrous DMF/DCM (0.1 - 0.2 M) Start->Solvent Base Add DIPEA (3.0 - 6.0 eq) In Situ Neutralization Solvent->Base Releases Free Amine Coupling Add Carboxylic Acid (1.0 eq) & HATU (1.2 eq) Base->Coupling Activates Acid Reaction Stir at Room Temp (1 - 16 hours) Coupling->Reaction Amide Bond Formation Workup Aqueous Workup & Organic Extraction Reaction->Workup

Caption: Workflow for the in situ neutralization and HATU-mediated coupling of the amino acid HCl salt.

Spill Response & Waste Disposal Plan

Pharmaceutical intermediates must be handled in accordance with stringent environmental regulations to prevent contamination of municipal water systems[6].

Solid Spill Response:

  • Do not dry-sweep, as this will aerosolize the irritating powder[6].

  • Don a particulate respirator (N95/P100) and heavy-duty nitrile gloves.

  • Lightly dampen an absorbent pad with water or ethanol to trap the dust.

  • Carefully wipe the spill inward, place the contaminated materials into a sealable biohazard/chemical waste bag, and label it as "Hazardous Solid Chemical Waste - Amino Acid Derivative."

Liquid Waste Disposal: Reaction mixtures containing this compound will typically involve organic solvents (DMF, DCM) and amine bases (DIPEA).

  • Aqueous Waste: The aqueous layer from the workup (containing the hydrochloride salts and DIPEA-HCl) must be collected in a designated "Aqueous Basic Waste" container. Do not pour down the drain[6][9].

  • Organic Waste: If DCM was used, the organic waste must go into a "Halogenated Organic Waste" carboy. If only EtOAc and DMF were used, dispose of it in a "Non-Halogenated Organic Waste" carboy.

WasteDisposal Spill Spill / Waste Generation Type Is it Solid Powder or Reaction Solution? Spill->Type Solid Sweep with Damp Absorbent (Avoid Dust) Type->Solid Powder Liquid Liquid Waste Type->Liquid Solution SolidWaste Solid Chemical Waste Bin Solid->SolidWaste To Solid Bio/Chem Waste Aqueous Aqueous Waste (Contains Salts/DMF) Liquid->Aqueous Workup Phase Organic Organic Waste (DCM/Solvents) Liquid->Organic Organic Phase Halogenated Halogenated Waste Bin (If DCM used) Organic->Halogenated Contains Cl NonHalo Non-Halogenated Waste Bin (If DMF/EtOAc used) Organic->NonHalo No Cl

Caption: Decision tree for spill response and laboratory waste disposal.

References

  • University of Georgia Office of Research. (n.d.). General hazardous waste disposal procedures and laboratory safety manual. Retrieved from [Link]

  • Srini Chem. (2025). Safety, Handling & Uses of Pharmaceutical Intermediates in Synthesis. Retrieved from[Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Frontiers. (n.d.). Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues. Retrieved from[Link]

  • Environmental Protection Agency (EPA) Ireland. (2022). Pfizer Ireland Pharmaceuticals Safety Data Sheet & Waste Management. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.